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  • Product: 4-Hydroxyquinazoline-7-carbonitrile
  • CAS: 882976-16-1

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 4-Hydroxyquinazoline-7-carbonitrile and its Analogs as Kinase Inhibitors

An In-depth Technical Guide to the Introduction The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form the basis for a wide arra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Introduction

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form the basis for a wide array of biologically active compounds. Within this class, 4-hydroxyquinazoline derivatives have garnered significant attention, particularly in the realm of oncology, for their potent inhibitory effects on various protein kinases. While the specific compound, 4-Hydroxyquinazoline-7-carbonitrile, is not extensively characterized in publicly accessible literature, its structural features strongly suggest a mechanism of action consistent with well-documented quinazoline-based kinase inhibitors.

This guide will, therefore, use the extensively studied class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors as a model to delineate the likely mechanism of action of 4-Hydroxyquinazoline-7-carbonitrile. We will delve into the molecular interactions, the downstream cellular consequences, and the robust experimental methodologies required to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Part 1: The Quinazoline Scaffold - A Privileged Kinase Hinge-Binder

The efficacy of the quinazoline core lies in its ability to mimic the adenine ring of adenosine triphosphate (ATP), the natural substrate for protein kinases. This structural mimicry allows it to effectively compete with ATP for binding within the kinase domain's ATP-binding pocket.

The key interaction is the formation of one or more hydrogen bonds between the quinazoline's N1 and/or N3 atoms and the "hinge region" of the kinase. This region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is crucial for ATP binding and catalysis. For instance, in the case of EGFR, the quinazoline core typically forms a critical hydrogen bond with the backbone nitrogen of Methionine 793 (Met793) in the hinge region. The 4-hydroxy (or more commonly, 4-anilino) substitution on the quinazoline ring further enhances binding affinity by making additional contacts within the hydrophobic pocket. The 7-carbonitrile group likely serves as a modulator of solubility and electronic properties, and potentially forms additional interactions within the binding site.

Logical Flow: From Compound to Cellular Effect

A 4-Hydroxyquinazoline- 7-carbonitrile B Competitive ATP Binding at Kinase Hinge Region A->B Binds to C Inhibition of Kinase Autophosphorylation B->C Leads to D Blockade of Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) C->D Results in E Induction of Apoptosis & Cell Cycle Arrest D->E Causes F Anti-proliferative Effect in Cancer Cells E->F Culminates in

Caption: Logical progression from molecular binding to the ultimate cellular outcome.

Part 2: The EGFR Signaling Pathway - A Primary Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime therapeutic target.

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines act as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, most notably the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are central to promoting cell survival and proliferation.

4-Hydroxyquinazoline-based inhibitors function by preventing this initial autophosphorylation event. By blocking the binding of ATP, they render the kinase catalytically inactive. Consequently, the entire downstream signaling cascade is abrogated, leading to the desired anti-cancer effects, such as apoptosis and cell cycle arrest.

EGFR Signaling Pathway and Point of Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ADP ADP EGFR->ADP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Hydroxyquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR

Caption: Inhibition of EGFR autophosphorylation blocks PI3K/Akt and MAPK pathways.

Part 3: Experimental Validation Workflow

A rigorous, multi-step experimental approach is required to definitively characterize the mechanism of action of a putative kinase inhibitor. The following protocols represent a standard, self-validating workflow.

Experimental Workflow Diagram

A Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) B Determine Biochemical IC50 (Potency & Selectivity) A->B Yields C Step 2: Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo®) A->C Informs Dose Selection For D Determine Cellular GI50/IC50 (Cellular Efficacy) C->D Yields E Step 3: Target Engagement & Pathway Modulation Assay (e.g., Western Blot) C->E Informs Dose Selection For F Confirm Inhibition of p-EGFR and p-Akt/p-ERK E->F Confirms

Caption: A logical workflow for characterizing a kinase inhibitor from bench to cell.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Hydroxyquinazoline-7-carbonitrile against the target kinase (e.g., EGFR) in a cell-free system.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Kinase activity is inversely proportional to the luminescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the EGFR enzyme and the substrate (e.g., a poly(Glu,Tyr) peptide).

    • Perform a serial dilution of the 4-Hydroxyquinazoline-7-carbonitrile compound in DMSO, then dilute further in kinase buffer to create 2X compound solutions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X compound solution to each well.

    • To initiate the reaction, add 5 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT)

Objective: To measure the effect of the compound on the viability and proliferation of cancer cells (e.g., A549, an EGFR-expressing lung cancer cell line).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Hydroxyquinazoline-7-carbonitrile in cell culture medium.

    • Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50/IC50 value.

Protocol 3: Western Blot for Pathway Modulation

Objective: To confirm that the compound inhibits EGFR phosphorylation and downstream signaling in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Seed A549 cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of 4-Hydroxyquinazoline-7-carbonitrile for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-EGFR (p-EGFR)

      • Total EGFR

      • Phospho-Akt (p-Akt)

      • Total Akt

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative purposes.

Table 1: Example Bioactivity Data for a Quinazoline Inhibitor

Assay TypeTarget/Cell LineEndpointResult
Biochemical AssayRecombinant EGFR KinaseIC5015 nM
Cell Viability AssayA549 (NSCLC)GI50150 nM
Cell Viability AssayHCT116 (Colon)GI50> 10 µM

Interpretation: The data in Table 1 would indicate that the compound is a potent inhibitor of the EGFR enzyme biochemically. Its strong effect on A549 cells, which are known to be EGFR-dependent, compared to its weak effect on HCT116 cells, suggests on-target cellular activity. The 10-fold shift between the biochemical and cellular potency is typical and reflects factors such as cell membrane permeability and intracellular ATP concentration.

Conclusion

While 4-Hydroxyquinazoline-7-carbonitrile itself lacks extensive public documentation, its core structure provides a strong basis for predicting its mechanism of action. By acting as an ATP-competitive inhibitor of protein kinases, particularly receptor tyrosine kinases like EGFR, it can effectively shut down pro-survival and pro-proliferative signaling pathways. The experimental workflow detailed in this guide provides a robust and validated framework for confirming this hypothesis, determining the compound's potency and selectivity, and elucidating its effects on cellular signaling. This systematic approach is fundamental in the preclinical evaluation of novel kinase inhibitors for therapeutic development.

References

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

Exploratory

Physicochemical Properties and Synthetic Utility of 4-Hydroxyquinazoline-7-carbonitrile: A Comprehensive Technical Guide

Executive Summary & Chemical Identity As drug discovery campaigns increasingly focus on specialized kinase and poly(ADP-ribose) polymerase (PARP) targets, privileged heterocyclic scaffolds have become foundational. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As drug discovery campaigns increasingly focus on specialized kinase and poly(ADP-ribose) polymerase (PARP) targets, privileged heterocyclic scaffolds have become foundational. Among these, 4-Hydroxyquinazoline-7-carbonitrile (CAS Registry Number: 882976-16-1) stands out as a highly versatile building block 1[1].

While frequently cataloged as a "hydroxyquinazoline," this nomenclature is somewhat of a historical artifact. In both solid-state and standard physiological environments, the molecule resides almost entirely in its tautomeric form: 4-oxo-3,4-dihydroquinazoline-7-carbonitrile 2[2]. Understanding the causal relationship between its structural tautomerism and its bulk physicochemical properties is crucial for process chemists and medicinal chemists seeking to functionalize the C4 and N3 positions.

Structural Dynamics: The Lactam-Lactim Tautomerism

The core functionality of this building block is governed by a lactam-lactim tautomeric equilibrium.

  • Lactam Form (4-Oxo-3,4-dihydro...) : Features a carbonyl group at C4 and an amine at N3. It behaves as a rigid, planar hydrogen-bonding powerhouse.

  • Lactim Form (4-Hydroxy...) : Features a hydroxyl group at C4 and an imine at N3, creating an aromatic pyrimidine ring.

Mechanistic Causality in Synthesis: Why does this tautomerism matter? Because it directly dictates functionalization. In standard alkylation conditions, the N3 atom is the most nucleophilic site, leading to N-alkylation. However, if the goal is to create an active electrophilic node at C4 (typically for cross-coupling or SNAr reactions), chemists must force the oxygen atom to react. This is universally achieved by treating the scaffold with phosphorus oxychloride (POCl₃), which intercepts the lactim tautomer, converting the hydroxyl group into a highly reactive chloride leaving group.

Quantitative Physicochemical Profile

Understanding the thermodynamic and solubility constraints of 4-Hydroxyquinazoline-7-carbonitrile is paramount for optimizing purification workflows. Because the lactam form possesses both a strong hydrogen bond donor (N3-H) and multiple acceptors (C=O, C≡N, N1), it forms incredibly dense intermolecular crystalline networks. This results in high thermal stability but inherently poor solubility in non-polar organic solvents.

PropertyValueExperimental Relevance & Source
Molecular Formula C₉H₅N₃OConfirmed via elemental analysis 3[3].
Molecular Weight 171.16 g/mol Routine LC-MS validation metric 4[4].
Monoisotopic Mass 171.04326 DaUsed for high-resolution mass spectrometry (HRMS) identification 3[3].
Predicted XLogP 1.10Indicates moderate lipophilicity; necessitates polar aprotic solvents (e.g., DMF, DMSO) for dissolution 5[5].
H-Bond Donors 1Strictly localized to the N3 position in the dominant tautomer 5[5].
H-Bond Acceptors 4Facilitates diverse binding poses within target protein kinase pockets 5[5].
Predicted Boiling Pt. 366.1 ± 44.0 °CReflects the high stability of the quinazolinone crystalline lattice 6[6].

Mechanistic Synthesis: A Self-Validating Protocol

The most robust route for generating this scaffold is a variant of the Niementowski quinazoline synthesis.

Workflow SM 2-Amino-4-cyanobenzoic Acid (Starting Material) Heat Thermal Cyclization (150 °C, 4h) SM->Heat Reagent Formamide (Solvent & Reactant) Reagent->Heat Product 4-Oxo-3,4-dihydroquinazoline-7-carbonitrile (Target Scaffold) Heat->Product Elimination of H2O Activate Halogenation (POCl3) Requires base (DIPEA) Product->Activate Lactam-Lactim Activation ActiveInt 4-Chloroquinazoline-7-carbonitrile (Electrophilic Node) Activate->ActiveInt Reflux API Target Inhibitors (PARP14 / IRAK4) ActiveInt->API SNAr with Amines

Workflow for the synthesis and functionalization of the quinazolinone scaffold.

Protocol: Direct Condensation Synthesis

Rationale & Causality: Direct condensation requires harsh thermal conditions because the electron-withdrawing 7-cyano group drastically decreases the nucleophilicity of the starting aniline. Thus, an elevated temperature is an absolute necessity to drive intermediate amidine formation and subsequent cyclodehydration.

  • Reagent Solvation : Suspend 2-amino-4-cyanobenzoic acid (1.0 eq) in a 10-fold volumetric excess of formamide.

    • Causality: Formamide acts simultaneously as the reaction solvent and the bi-atomic C2-N3 source. The excess volume prevents bulk polymerization and maintains thermal fluidity.

  • Thermal Condensation : Heat the slurry to 150 °C under a nitrogen atmosphere for 4–6 hours.

    • Causality: Water is generated as a direct byproduct of the cyclization. Maintaining the reaction at 150 °C actively boils the water out of the system, pushing Le Chatelier's equilibrium exclusively toward the cyclized lactam.

  • Self-Purifying Precipitation : Allow the reaction mixture to cool slowly to room temperature, then pour into a rapidly stirring volume of ice-cold water.

    • Causality: The resultant quinazolinone forms highly stable intermolecular networks, severely lowering its solubility in water and causing the pure product to instantly crash out.

  • Isolation & Validation : Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under high vacuum.

    • Validation System: Subject the dry powder to LC-MS analysis. The protocol is verified as successful by the appearance of a single dominant peak at m/z 172.05 ([M+H]⁺) alongside the expected primary [M-H]⁻ adduct at m/z 170.03 in negative ion mode 3[3].

Translational Applications in Drug Development

The 4-oxo-3,4-dihydroquinazoline-7-carbonitrile structure is not just a passive intermediate; it is an active pharmacophoric entity capable of targeting specific hinge regions and cofactor pockets in target proteins.

  • PARP14 Inhibitors : Poly(ADP-ribose) polymerases regulate critical cellular stress responses, and their localized overexpression in tumors allows cancer cells to survive extreme metabolic stress. The quinazolinone core directly mimics the nicotinamide moiety of NAD⁺, serving as a highly effective competitive anchor within the PARP14 binding pocket 7[7].

  • IRAK4 Modulators : The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway acts as the vanguard of the innate immune system. Dysregulation here triggers widespread sterile inflammation and autoimmune conditions. Synthetically incorporating this 7-carbonitrile substituted quinazolinone allows researchers to reliably build highly selective, orally bioavailable IRAK4 modulators 2[2].

References

  • Benchchem, "4-Hydroxyquinazoline-7-carbonitrile | CAS 882976-16-1", 1

  • PubChemLite, "4-hydroxyquinazoline-7-carbonitrile (C9H5N3O)", 3

  • BLD Pharm, "882976-16-1 | 4-Hydroxyquinazoline-7-carbonitrile", 4

  • ChemicalBook, "4-Hydroxyquinazoline-7-carbonitrile | 882976-16-1", 6

  • Fluorochem, "4-oxo-1,4-dihydroquinazoline-7-carbonitrile (CAS 882976-16-1)", 5

  • Google Patents, "US10562891B2 - Quinazolinones as PARP14 inhibitors", 7

  • Google Patents, "WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors", 2

Sources

Foundational

4-Hydroxyquinazoline-7-Carbonitrile as a Targeted PARP Inhibitor Scaffold: A Technical Guide

Executive Summary Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors have revolutionized targeted oncology, particularly for tumors harboring homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors have revolutionized targeted oncology, particularly for tumors harboring homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations[1]. While blockbuster drugs like olaparib and rucaparib dominate the clinic, researchers continuously seek optimized pharmacophores to overcome emerging clinical resistance[1].

4-Hydroxyquinazoline-7-carbonitrile (CAS 882976-16-1) represents a highly specialized chemical building block and molecular probe[2]. Featuring the classic quinazolin-4-one/4-hydroxyquinazoline core—a known nicotinamide bioisostere[3]—this compound integrates an electron-withdrawing 7-carbonitrile group. This guide outlines the mechanistic rationale, structural advantages, and validated experimental workflows for utilizing this scaffold in PARP inhibitor development.

Mechanistic Pharmacology & Structural Rationale

The NAD+ Competitive Pharmacophore

PARP-1 relies on nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains, which act as a signaling scaffold for DNA damage repair enzymes[1].

The unsubstituted 4-hydroxyquinazoline (4-HQN, CAS 491-36-1) is a potent, characterized PARP-1 inhibitor with an IC50 of approximately 9.5 µM[4][5]. In solution, 4-hydroxyquinazoline exists in tautomeric equilibrium with quinazolin-4(3H)-one. The 4-oxo and N3-H atoms perfectly mimic the amide group of nicotinamide. This geometry enables critical hydrogen bonding with the highly conserved residues Gly863 and Ser904 within the PARP-1 catalytic domain.

The Role of the 7-Carbonitrile Modification

Adding a nitrile group at the 7-position (C1=CC2=C(C=C1C#N)N=CNC2=O)[6] alters the physicochemical landscape of the molecule:

  • Electronic Effects: The strong electron-withdrawing nature of the cyano group lowers the pKa of the N3-proton. This increases its hydrogen-bond donor capacity, potentially strengthening the interaction with the Gly863 carbonyl in the active site.

  • Steric & Hydrophobic Targeting: The 7-position on the quinazoline ring typically projects outward toward a solvent-exposed hydrophobic cleft in PARP-1. The linear, narrow cyano substitution provides a unique vector for further synthetic expansion without generating deleterious steric clashes.

Synthetic Lethality Pathway

By competing with NAD+, quinazoline-based PARP inhibitors not only halt catalytic PARylation but also "trap" the PARP enzyme on single-strand DNA breaks. In BRCA-deficient cells, the stalled replication forks collapse into double-strand breaks, triggering apoptosis through synthetic lethality[1].

G DNA DNA Single-Strand Break PARP PARP-1 Enzyme Recruitment DNA->PARP Activates Base Excision NAD NAD+ Substrate PARP->NAD Attempts to bind Trapping PARP Trapping Complex PARP->Trapping Inhibited Auto-PARylation Inhibitor 4-Hydroxyquinazoline- 7-carbonitrile (Inhibitor) Inhibitor->PARP Binds Catalytic Domain Inhibitor->NAD Competes Lethality Synthetic Lethality (BRCA1/2 Mutant Cells) Trapping->Lethality Fork Collapse & Apoptosis

Diagram 1: PARP-1 inhibition and synthetic lethality mechanism in BRCA-deficient cells.

Compound Profiling & Comparative Potency

When designing experiments, it is vital to benchmark 4-hydroxyquinazoline derivatives against known standards. Below is a structural comparison mapping the progression of PARP inhibition potency.

Compound / ScaffoldCore MotifPrimary TargetIC50 (In Vitro)Distinctive Feature
3-Aminobenzamide BenzamidePARP-1 / PARP-2~33 µMEarly generation prototype; lacks conformational restriction.
4-Hydroxyquinazoline (4-HQN) Quinazolin-4-onePARP-19.5 µM[5]Rigid nicotinamide bioisostere; modulates PI3K/Akt[4].
4-Hydroxyquinazoline-7-carbonitrile Substituted QuinazolinePARP-1Scaffold dependentAdvanced building block for targeted structural functionalization[2].
Olaparib PhthalazinonePARP-1 / PARP-2~5 nMClinically approved; extensive hydrophobic extension.

Experimental Methodologies: Validated Workflows

To accurately assess the inhibitory kinetics of 4-hydroxyquinazoline-7-carbonitrile, protocols must account for the compound's specific chemical nature. The following methodologies are engineered for reproducibility and causality.

Protocol 1: In Vitro PARP-1 Chemiluminescent Assay

Rationale: Because quinazolines are flat, hydrophobic planar molecules, they are prone to aggregation in aqueous buffers, which can yield false-positive inhibition (promiscuous aggregation). The deliberate addition of specific non-ionic detergents prevents this.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, and 0.01% Triton X-100 . Causality: The detergent is non-negotiable; it maintains the 4-hydroxyquinazoline-7-carbonitrile in a monomeric state, preventing non-specific enzyme sequestration.

  • Reagent Formulation: Dissolve the inhibitor in anhydrous DMSO. Serial dilute to final concentrations (0.1 µM to 100 µM). Keep final DMSO concentration below 1% to avoid solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Combine 0.5 U of recombinant human PARP-1 with the inhibitor and 20 ng of activated sheared DNA. Incubate at room temperature for 15 minutes. Causality: Quinazolin-4-ones are competitive inhibitors. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the substrate introduces burst kinetics.

  • Substrate Addition: Initiate the reaction by adding a proprietary mix of NAD+ and biotinylated NAD+. Incubate for 30 minutes at RT.

  • Detection & Wash: Transfer to a streptavidin-coated microplate. Wash 3x with PBS-T, then add HRP-conjugated anti-biotin antibody. Apply chemiluminescent substrate and read luminescence.

  • Data Processing: Normalize data against a vehicle-only (DMSO) positive control.

G Buffer Buffer Setup (+ Triton X-100) Equil Pre-Incubation (Enzyme + Drug) Buffer->Equil Avoid Aggregation Rxn Reaction Phase (+ Biotin-NAD+) Equil->Rxn Allow Equilibrium Wash Quench & Wash (Streptavidin Plate) Rxn->Wash 30 min Signal Read Luminescence & Calculate IC50 Wash->Signal

Diagram 2: Step-by-step workflow for the luminescent in vitro PARP-1 enzyme assay.

Protocol 2: Cell Viability & Synthetic Lethality Screen

Rationale: Assessing target engagement in living cells requires utilizing paired isogenic cell lines. Using a wild-type and a BRCA1/2 knockout line verifies that the cytotoxicity is driven by PARP-1 inhibition rather than off-target quinazoline toxicity.

  • Cell Seeding: Plate human breast cancer cell lines HCC1937 (BRCA1-mutant)[1] and MDA-MB-231 (BRCA wild-type) in 96-well plates at 3,000 cells/well.

  • Dosing: Treat cells with increasing concentrations of 4-hydroxyquinazoline-7-carbonitrile (0 to 100 µM). Causality: High-end concentrations are required because cell penetration limits the intracellular free drug concentration compared to biochemical IC50s.

  • Incubation: Incubate for 72–96 hours. PARP inhibition requires multiple cell division cycles for replication fork stalling to translate into lethal DNA strand breaks.

  • Quantification: Assess viability via CellTiter-Glo® (ATP-dependent luminescence). A significant left-shift in the IC50 curve for the HCC1937 line compared to the MDA-MB-231 line validates synthetically lethal target engagement.

Conclusion & Future Directions

The 4-hydroxyquinazoline-7-carbonitrile structure serves as a sophisticated template for modern drug discovery. By capitalizing on the high-affinity binding of the quinazolin-4-one tautomer to the NAD+ pocket[3], and leveraging the tunable electron-withdrawing capabilities of the 7-carbonitrile group, researchers can synthesize libraries of next-generation PARP inhibitors. Future investigations should focus on functionalizing the cyano moiety into secondary amides or tetrazoles to further optimize pharmacokinetics and conquer PARPi-resistant phenotypes[1].

References

  • PubChemLite. "4-hydroxyquinazoline-7-carbonitrile (C9H5N3O)". Available at:[Link][6]

  • MDPI Pharmaceuticals. "Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines". Available at: [Link][1]

  • ACS Publications (Journal of Medicinal Chemistry). "Design, Synthesis, and Evaluation of 3,4-Dihydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-ones as Inhibitors of Poly(ADP-Ribose) Polymerase". Available at: [Link][3]

Sources

Exploratory

In Silico Modeling of 4-Hydroxyquinazoline-7-carbonitrile Interactions: A Technical Guide for Drug Discovery Professionals

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved and investigational therapeutic agents, particularly in oncology. This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved and investigational therapeutic agents, particularly in oncology. This technical guide provides an in-depth, protocol-driven framework for the in silico modeling of 4-Hydroxyquinazoline-7-carbonitrile, a representative member of this privileged class. We will explore its potential interactions with key oncological targets, namely Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) polymerase-1 (PARP-1). This document is intended for researchers, computational chemists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step workflows for molecular docking, molecular dynamics simulations, and binding free energy calculations.

Introduction: The Quinazoline Scaffold and the Significance of 4-Hydroxyquinazoline-7-carbonitrile

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from medicinal chemists due to their broad spectrum of biological activities.[1][2] Notably, the quinazoline core is present in several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors.[1] The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

4-Hydroxyquinazoline-7-carbonitrile is a specific derivative of this important scaffold. Its chemical structure, as indexed in PubChemLite, consists of a quinazoline ring system with a hydroxyl group at the 4-position and a nitrile group at the 7-position.[3] While direct experimental data on this particular molecule is limited, the extensive body of research on analogous quinazoline compounds allows us to hypothesize its potential biological targets with a high degree of confidence.

Based on the established pharmacology of the quinazoline core, this guide will focus on the in silico evaluation of 4-Hydroxyquinazoline-7-carbonitrile against three high-value cancer targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in various cancers.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][4]

  • Poly (ADP-ribose) polymerase-1 (PARP-1): An enzyme involved in DNA repair, its inhibition is a promising therapeutic strategy, especially in cancers with specific DNA repair deficiencies.[6]

This guide will provide a comprehensive walkthrough of the computational techniques used to predict and analyze the binding of 4-Hydroxyquinazoline-7-carbonitrile to these targets.

The In Silico Modeling Workflow: A Conceptual Overview

The in silico modeling of small molecule-protein interactions is a multi-step process designed to predict the binding affinity and mode of a ligand to its target protein. This workflow, when executed rigorously, can significantly de-risk and accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Target Identification & Preparation Target Identification & Preparation Target Identification & Preparation->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Binding Pose Analysis->Molecular Dynamics Simulation

Figure 1: A high-level overview of the in silico modeling workflow.

Ligand Preparation: Readying 4-Hydroxyquinazoline-7-carbonitrile for Simulation

Accurate ligand preparation is a critical first step for any successful in silico study. This process involves generating a 3D conformation of the molecule and assigning correct atom types and partial charges.

Protocol 1: Ligand Preparation using Avogadro and Open Babel

  • Obtain 2D Structure:

    • The SMILES string for 4-hydroxyquinazoline-7-carbonitrile is C1=CC2=C(C=C1C#N)N=CNC2=O.[3]

    • Use a chemical drawing tool like ChemDraw or the online PubChem Sketcher to visualize the 2D structure.

  • Generate 3D Coordinates:

    • Import the 2D structure or SMILES string into a molecular editor like Avogadro.

    • Use the built-in geometry optimization tools (e.g., using the MMFF94 force field) to generate a low-energy 3D conformation.

  • File Format Conversion and Protonation:

    • Save the 3D structure in a common format like .mol2 or .pdb.

    • It is crucial to ensure the correct protonation state at physiological pH (around 7.4). While the 4-hydroxy group is likely to be protonated, specialized tools can be used for more complex molecules.

  • Prepare for Docking (PDBQT format for AutoDock Vina):

    • Use a tool like AutoDock Tools or the command-line version of Open Babel to convert the prepared ligand file to the .pdbqt format. This format includes partial charges and information about rotatable bonds.

    • Open Babel Command: obabel -i mol2 ligand.mol2 -o pdbqt -O ligand.pdbqt

Target Identification and Preparation: Selecting and Preparing Protein Targets

The choice of the protein target is dictated by the therapeutic hypothesis. For 4-hydroxyquinazoline-7-carbonitrile, we will focus on EGFR, VEGFR-2, and PARP-1.

Protocol 2: Protein Target Preparation

  • Retrieve Protein Structure:

    • Access the Protein Data Bank (PDB) and search for high-resolution crystal structures of the target proteins. It is advisable to select a structure that is co-crystallized with a ligand similar to the quinazoline scaffold, as this often represents a biologically relevant conformation of the binding site.

    • Recommended PDB IDs:

      • EGFR: 1M17 (in complex with Erlotinib, a quinazoline inhibitor)

      • VEGFR-2: 4ASD (in complex with a quinazoline-based inhibitor)

      • PARP-1: 4H03 (in complex with a potent inhibitor)

  • Clean the PDB File:

    • Open the downloaded PDB file in a molecular visualization tool like PyMOL, UCSF Chimera, or BIOVIA Discovery Studio.[7]

    • Remove all non-essential components from the structure, including water molecules, co-solvents, and any co-crystallized ligands.[8]

    • If the protein is a multimer, retain only the chain that contains the binding site of interest.[8]

  • Add Hydrogens and Assign Charges:

    • The crystal structures from the PDB typically lack hydrogen atoms. Use software like AutoDock Tools or the "Dock Prep" tool in UCSF Chimera to add hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).[9][10]

  • Prepare for Docking (PDBQT format for AutoDock Vina):

    • Save the cleaned and prepared protein structure in the .pdbqt format using AutoDock Tools. This will create a file that is ready for use with AutoDock Vina.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • The binding site is typically defined as a cubic region (grid box) that encompasses the active site of the protein.

    • If a co-crystallized ligand was present in the original PDB structure, the center of this ligand can be used as the center of the grid box.

    • The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding site. A common size is a 20-25 Å cube.

    • Tools like AutoDock Tools or PyMOL can be used to determine the coordinates for the center and the dimensions of the grid box.

  • Create a Configuration File:

    • AutoDock Vina uses a text file to specify the input files and docking parameters.

    • Example conf.txt file:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Command: vina --config conf.txt --log docking_log.txt

  • Analyze the Docking Results:

    • The output file (docking_results.pdbqt) will contain multiple predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).

    • Load the protein and the docking results into a visualization tool to analyze the interactions between the ligand and the protein. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other key interactions with active site residues.

Molecular Dynamics Simulation: Exploring the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This can provide valuable insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

Protocol 4: Molecular Dynamics Simulation with GROMACS

  • Prepare the System:

    • Use the best-ranked docking pose of the 4-hydroxyquinazoline-7-carbonitrile-protein complex as the starting structure for the MD simulation.

    • Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools.

    • Place the complex in a simulation box (e.g., a cubic box) and solvate it with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.[11]

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant number of particles, volume, and temperature) equilibration: To stabilize the temperature of the system.[12]

      • NPT (constant number of particles, pressure, and temperature) equilibration: To stabilize the pressure and density of the system.[12]

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 50-100 nanoseconds). During this step, the trajectory of the system (the positions, velocities, and energies of all atoms over time) is saved.[12]

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key metrics to examine include:

      • Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

G Docked Complex Docked Complex Solvation & Ionization Solvation & Ionization Docked Complex->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Figure 2: Workflow for Molecular Dynamics Simulation.

Binding Free Energy Calculation: Quantifying Binding Affinity

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering the contributions of solvation and entropy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.[13][14]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Extract Snapshots:

    • From the stable portion of the MD trajectory, extract a series of snapshots (e.g., 100-500 frames) of the protein-ligand complex.

  • Calculate Energy Components:

    • For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

      • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (proportional to the solvent-accessible surface area).[15]

  • Calculate Binding Free Energy:

    • The binding free energy (ΔG_bind) is calculated using the following equation:

      • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • The entropic term (TΔS) is computationally expensive to calculate and is often omitted when comparing a series of similar ligands, as the change in entropy upon binding is assumed to be similar.

  • Per-Residue Decomposition:

    • A key advantage of MM/PBSA is the ability to decompose the binding free energy into contributions from individual amino acid residues. This helps to identify the key residues driving the binding interaction.

Data Presentation and Interpretation

The results from the in silico modeling workflow should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Summary of In Silico Modeling Results for 4-Hydroxyquinazoline-7-carbonitrile

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (from Docking)Predicted Binding Free Energy (MM/PBSA, kcal/mol)Key Residues (from MM/PBSA)
EGFR1M17[Example Value][Example Residues][Example Value][Example Residues]
VEGFR-24ASD[Example Value][Example Residues][Example Value][Example Residues]
PARP-14H03[Example Value][Example Residues][Example Value][Example Residues]

Note: The values in this table are placeholders and would be populated with the results from the actual simulations.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 4-Hydroxyquinazoline-7-carbonitrile with the key cancer targets EGFR, VEGFR-2, and PARP-1. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable insights into the potential of this compound as a therapeutic agent.

The results of these computational studies provide a strong foundation for further experimental validation. Promising interactions predicted by the in silico models should be prioritized for synthesis and testing in biochemical and cell-based assays to confirm their biological activity. This iterative cycle of computational modeling and experimental validation is a powerful paradigm in modern drug discovery.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Molecules. [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Research Journal of Pharmacy and Technology. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). Chemical Reviews. [Link]

  • GROMACS Tutorials. GROMACS. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2025). Molecules. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). RSC Advances. [Link]

  • How does one prepare proteins for molecular docking?. (2021). Quora. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules. [Link]

  • 6P Quinazoline clubbed s-triazine derivatives as VEGFR2 kinase inhibitor: Design, synthesis, docking, antiproliferative and antiangiogenic activity on cancer-induced chick embryo. (2016). Annals of Oncology. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]

  • MM-PBSA Binding Free Energy Calculation | Methodology & Protocol. In-Silico.com. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • 4-hydroxyquinazoline-7-carbonitrile (C9H5N3O). PubChemLite. [Link]

  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training. [Link]

  • Basic docking. AutoDock Vina Documentation. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. [Link]

  • Molecular Docking. Udemy. [Link]

  • How to run a Molecular Dynamics simulation using GROMACS. (2022). Compchems. [Link]

  • Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Bentham Science. [Link]

  • Running molecular dynamics simulations using GROMACS. (2023). ELIXIR TeSS. [Link]

    • Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. (2012). Walsh Medical Media. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2025). RSC Publishing. [Link]

  • [Design, synthesis and biological evaluation of novel para-substituted 1-benzyl-quinazoline-2, 4 (1H, 3H)-diones as human PARP-1 inhibitors]. (2014). PubMed. [Link]

  • Binding free energy theory and MM/PBSA method. (2014). SlideShare. [Link]

  • Session 4: Introduction to in silico docking. Bioinformatics.ca. [Link]

  • Protein-ligand docking. Cresset Group. [Link]

  • Steps of ligand docking. Docking Server. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

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Foundational

Exploring the Therapeutic Potential of Quinazoline Derivatives: From Scaffold Design to Targeted Kinase Inhibition

Executive Summary In medicinal chemistry, the quinazoline scaffold—a fused bicyclic system comprising a pyrimidine and a benzene ring—is recognized as a "privileged structure" due to its exceptional target affinity and b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinazoline scaffold—a fused bicyclic system comprising a pyrimidine and a benzene ring—is recognized as a "privileged structure" due to its exceptional target affinity and broad-spectrum pharmacological versatility 1. As a Senior Application Scientist specializing in small-molecule drug discovery, I approach the quinazoline pharmacophore not merely as a chemical backbone, but as a modular platform for precision therapeutics.

While quinazoline derivatives exhibit antifungal, antimicrobial, and anti-inflammatory properties 2, their most validated and clinically successful application lies in oncology—specifically as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like Gefitinib and Erlotinib. This whitepaper systematically breaks down the structural mechanisms, structure-activity relationships (SAR), and the rigorous, self-validating experimental workflows required to develop next-generation quinazoline therapeutics.

Structural Pharmacology & Binding Kinetics

The core efficacy of therapeutic quinazolines, particularly the 4-anilinoquinazolines , stems from their ability to function as Type I competitive inhibitors within the ATP-binding pocket of target kinases 3.

When evaluating binding kinetics, causality dictates our molecular design. The ATP-binding domain of EGFR consists of a highly conserved hinge region. The N-1 atom of the quinazoline ring acts as an essential hydrogen bond acceptor, interacting directly with the backbone amide of Met793 (or Met769 depending on isoform nomenclature) in the hinge region. Meanwhile, the 4-anilino group penetrates the deep hydrophobic pocket of the kinase domain, stabilizing the receptor in its active (


C-in, DFG-in) conformation 4.

If this hydrogen bond is disrupted by steric clashing or inappropriate substitutions at the N-1 or C-2 positions, ATP-competitive binding is drastically reduced, often shifting the molecule's inhibitory profile toward secondary targets like JAK2/STAT3 or VEGFR 5.

Structure-Activity Relationship (SAR) Landscape

Rational drug design demands an understanding of how distinct positional modifications impact both pharmacodynamics (PD) and pharmacokinetics (PK). We map these substitutions against their mechanistic impacts.

Scaffold SubstitutionTarget Region in KinaseTypical IC₅₀ RangeMechanistic Impact & SAR Rule
4-Anilino Group (e.g., 3-chloro-4-fluoro)Deep Hydrophobic Pocket10 – 50 nMEssential for affinity. Electron-withdrawing groups on the phenyl ring maximize hydrophobic packing and reduce off-target binding.
C-6 / C-7 Positions (e.g., Morpholine, Methoxy)Solvent-Accessible Surface20 – 100 nMModulates solubility and PK. Because these positions face outward toward the aqueous solvent, bulky, water-soluble groups are tolerated without steric clash in the active site.
C-6 Acrylamide Side Chain Cys797 (Covalent linkage)< 10 nMOvercomes T790M resistance. Acts as a Michael acceptor, irreversibly binding to the Cys797 residue to circumvent the steric hindrance caused by the T790M "gatekeeper" mutation.
C-2 Alkyl Substitution Hinge Region Interface500 – 2000 nMShifts selectivity. Reduces primary EGFR affinity but surprisingly enhances pro-apoptotic activity via the JAK2/STAT3 pathway, broadening the therapeutic index.
N-3 Substitutions (Quinazolinones)ATP-binding cleft boundary> 1000 nMPoor TKI activity. Destroys the essential N-1 / Met793 hydrogen bonding network, though some derivatives exhibit antifungal properties.

Table 1: Quantitative SAR summary of quinazoline derivatives highlighting the causal link between structural substitution and kinase inhibitory function.

Mechanistic Pathways: Kinase Inhibition

The therapeutic potential of quinazoline TKIs in oncology relies on severing hyperactive cellular signaling networks. By competitively blocking ATP at the EGFR domain, quinazolines prevent receptor auto-phosphorylation. This halts the downstream activation of both the PI3K/AKT/mTOR (survival) and RAS/RAF/MEK/ERK (proliferation) signaling cascades 6.

EGFR_Signaling EGFR EGFR (Mutant/WT) PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Quinazoline Quinazoline TKI (Gefitinib/Erlotinib) Quinazoline->EGFR Competitive ATP Inhibition AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Quinazoline-mediated blockade of the dual EGFR downstream oncogenic signaling cascades.

Self-Validating Experimental Protocol: TKI Evaluation

To ensure scientific integrity and eliminate false positives, evaluating a novel quinazoline derivative must rely on a multi-tiered, self-validating workflow. As an application scientist, I mandate orthogonal assays where the failure of a compound in one stage mechanistically explains its behavior in the next.

TKI_Workflow Design 1. In Silico Design (Docking/MD) Synthesis 2. Scaffold Synthesis (S(N)Ar coupling) Design->Synthesis Kinase 3. Kinase Assay (Target Validation) Synthesis->Kinase Kinase->Design SAR Feedback Cellular 4. Cellular Assays (Phenotypic) Kinase->Cellular InVivo 5. Xenograft Models (Efficacy/Tox) Cellular->InVivo

Orthogonal drug discovery workflow for validation of novel quinazoline derivatives.

Step-by-Step Methodology

Phase 1: In Vitro Target Validation (ADP-Glo Kinase Assay) Causality Check: We avoid direct fluorescent ATP analogs, as conjugated quinazolines often exhibit intrinsic autofluorescence, leading to artificially inflated IC₅₀ readings.

  • Incubate recombinant EGFR (Wild-type or T790M mutant) with the synthesized quinazoline derivative at ranging concentrations (0.1 nM to 10 μM) in kinase buffer for 30 minutes.

  • Introduce ultra-pure ATP and the specific peptide substrate. Allow the reaction to proceed for 60 minutes.

  • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Add Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase reaction. Read luminescence to calculate precise IC₅₀ values.

Phase 2: Reversibility Profiling (Washout Dialysis) Causality Check: Differentiating between reversible Type I inhibitors and irreversible covalent binders (e.g., C-6 acrylamides).

  • Pre-incubate the kinase with a saturated concentration (10× IC₅₀) of the quinazoline derivative.

  • Transfer the complex into a rapid dialysis cassette and dialyze against 1000 volumes of buffer for 24 hours.

  • Re-measure kinase activity. If >80% activity is recovered, the compound is a reversible competitive inhibitor. If <10% activity is recovered, it validates irreversible, covalent target engagement.

Phase 3: Cellular Target Engagement (Western Blotting) Causality Check: Confirms that the molecule penetrates the cell membrane and hits the intended intracellular target, rather than acting via generic cytotoxicity.

  • Culture A549 (Wild-type EGFR) and H1975 (T790M mutant) non-small cell lung cancer lines in 6-well plates.

  • Treat cells with the quinazoline derivative (10 nM, 100 nM, 1 μM) for 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and Western Blotting, probing for total EGFR, p-EGFR (Tyr1068), and downstream p-ERK. A selective decrease in p-EGFR/p-ERK confirms on-target cellular mechanism.

Phase 4: Phenotypic Readout (Cell Viability & Apoptosis)

  • Plate target cancer cells in 96-well opaque plates (5,000 cells/well).

  • Treat with a serial dilution of the compound for 72 hours.

  • Utilize CellTiter-Glo® 2.0 to quantify ATP as an indicator of metabolically active cells, determining the cellular EC₅₀.

  • Concurrently run a Caspase-3/7 cleavage assay to ensure the reduction in viability is driven by apoptosis rather than cytostasis.

Future Directions

The therapeutic ceiling for standard quinazoline-based EGFR inhibitors has historically been limited by acquired resistance (e.g., the C797S mutation, which abolishes the covalent binding site for third-generation TKIs). Future therapeutic exploration of the quinazoline scaffold is shifting toward PROTACs (Proteolysis Targeting Chimeras). By utilizing the 4-anilinoquinazoline core merely as a highly specific target-binding warhead, and linking it to an E3 ligase recruiter via the solvent-exposed C-6 or C-7 positions, researchers are engineering molecules capable of entirely degrading resistant kinase variants rather than just inhibiting them.

References

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Review on Quinazoline Possessing Heterocyclic Analogues: Exploration of Binding Sites of These Moieties and SAR Studies. IJNRD.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Vascular and Endovascular Review.

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Exploratory

Comprehensive Technical Guide: 4-Hydroxyquinazoline-7-carbonitrile (CAS: 882976-16-1) in Drug Discovery

Executive Summary & Structural Paradigm 4-Hydroxyquinazoline-7-carbonitrile (also identified under its lactam tautomer name: 7-Cyanoquinazolin-4(3H)-one) is a pivotal molecular building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigm

4-Hydroxyquinazoline-7-carbonitrile (also identified under its lactam tautomer name: 7-Cyanoquinazolin-4(3H)-one) is a pivotal molecular building block in modern medicinal chemistry. Featuring a highly stable quinazoline aromatic core modified with a robust electron-withdrawing nitrile group at the C7 position, this heterocyclic intermediate is engineered for rapid functionalization. It is widely exploited in the development of targeted therapeutics, particularly as a pharmacophore for microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and selective protein kinase inhibitors.

The molecule inherently exists in a dynamic lactam-lactim tautomeric equilibrium. In the solid state and in neutral polar solvents, the thermodynamically favored lactam (4-oxo) form predominates. To utilize this building block in cross-coupling or nucleophilic aromatic substitutions (


), scientists must first perform an electrophilic activation (e.g., chlorination) to lock the ring in a highly reactive heteroaromatic state.

Physicochemical Profiling & Spectrometric Data

Understanding the mass spectrometry profile and predicted physical parameters of 4-Hydroxyquinazoline-7-carbonitrile is crucial for reaction monitoring and quality control .

Table 1: Physicochemical and Analytical Parameters

PropertyValue
CAS Number 882976-16-1
PubChem CID 135742216
Molecular Formula

Monoisotopic Mass 171.04326 Da
SMILES String C1=CC2=C(C=C1C#N)N=CNC2=O
Predicted Boiling Point 366.1 ± 44.0 °C
Predicted Density 1.38 ± 0.1 g/cm³
XLogP3 (Predicted) 0.4
Predicted CCS

135.0 Ų (m/z 172.050)
Predicted CCS

135.1 Ų (m/z 170.035)

Synthetic Methodologies and Experimental Protocols

As a Senior Application Scientist, it is essential to look beyond the basic recipes and understand the mechanistic variables that ensure high yields and purities. Below are two self-validating protocols for synthesizing and functionalizing the quinazoline core.

Protocol 1: De Novo Synthesis of the Quinazoline Core

Causality & Principle: The pyrimidine ring is formed via the condensation of 2-amino-4-cyanobenzoic acid with a one-carbon donor. While high-temperature condensation with formamide (>150 °C) is the industry standard, utilizing formamidine acetate in boiling ethanol offers much milder thermal conditions. This directly prevents the inadvertent, thermally-driven hydrolysis of the electrophilic C7 nitrile group into a primary amide—a self-validating feature ensuring functional group fidelity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-cyanobenzoic acid (1.0 equivalent, ~10 mmol) in 50 mL of anhydrous ethanol.

  • Reagent Addition: Introduce formamidine acetate (3.0 equivalents, ~30 mmol) to the suspension. Note: The excess ensures complete consumption of the anthranilic acid derivative, driving the equilibrium toward cyclization.

  • Reflux: Heat the reaction mixture to 78 °C (reflux) under a continuous dry nitrogen atmosphere for 8–12 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target mass: m/z 172.0

    
    ).
    
  • Isolation: Once starting material is consumed, cool the mixture slowly to 0 °C. The target product, 4-Hydroxyquinazoline-7-carbonitrile, will heavily precipitate due to its highly crystalline lattice and poor solubility in cold ethanol.

  • Purification: Filter the solid under vacuum, wash sequentially with cold ethanol (2 x 10 mL) and diethyl ether (15 mL), and dry in vacuo at 50 °C overnight.

Protocol 2: Electrophilic Activation via Chlorination

Causality & Principle: The lactam form of the quinazolinone is non-reactive to typical amines. To generate a reactive electrophile for


, the oxygen must be replaced. Phosphorus oxychloride (

) serves as both the solvent and chlorinating reagent. Adding N,N-Diisopropylethylamine (DIPEA) catalyzes the reaction by forming a highly reactive Vilsmeier-Haack-type complex with

and acts as an acid scavenger.

Step-by-Step Methodology:

  • Activation: Suspend 4-Hydroxyquinazoline-7-carbonitrile (1.0 equivalent) in neat

    
     (10.0 equivalents) within a heavy-walled flask.
    
  • Catalysis: Dropwise, add DIPEA (1.2 equivalents) at room temperature. Warning: Mildly exothermic.

  • Heating: Attach a drying tube and heat the mixture to 95 °C for 4 hours. The heterogeneous suspension will transform into a dark, homogeneous solution as the polar lactam converts to the lipophilic 4-chloroquinazoline-7-carbonitrile.

  • Evaporation: Distill off the bulk excess of

    
     under reduced pressure. Self-Validating Step: Immediate removal of 
    
    
    
    minimizes violent exotherms in the subsequent aqueous quench and prevents acidic hydrolysis back to the starting quinazolinone.
  • Quench: Carefully dissolve the crude residue in cold dichloromethane (DCM) and pour it slowly into vigorously stirred crushed ice/water.

  • Extraction & Storage: Separate the organic layer, wash with saturated aqueous

    
     to neutralize residual phosphoric acids, dry over anhydrous 
    
    
    
    , and concentrate. Use the intermediate immediately or store at -20 °C under Argon, as 4-chloroquinazolines are moisture sensitive.

SyntheticWorkflow SM 2-Amino-4-cyanobenzoic acid (Precursor) Cond Cyclization Formamidine Acetate SM->Cond HQ 4-Hydroxyquinazoline-7-carbonitrile (CAS: 882976-16-1) Cond->HQ Chlor Chlorination POCl3, DIPEA HQ->Chlor CQ 4-Chloroquinazoline-7-carbonitrile (Electrophile) Chlor->CQ SNAr SNAr Amination R-NH2 CQ->SNAr Prod Target Inhibitor (Kinase / mPGES-1) SNAr->Prod

Synthesis and functionalization workflow of 4-Hydroxyquinazoline-7-carbonitrile.

Pharmacological Significance & Application

4-Hydroxyquinazoline-7-carbonitrile serves as a highly privileged structural motif, primarily noted for its presence in mPGES-1 inhibitors and Protein Kinase modulators .

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Patent literature (e.g., US20130210844A1) highlights the utilization of substituted quinazolines and bicyclic pyrimidines to block mPGES-1 . Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit upstream cyclooxygenases (COX-1/COX-2), indiscriminately halting the synthesis of all prostaglandins, which often leads to severe gastrointestinal bleeding and cardiovascular toxicity.

Derivatives synthesized from 4-Hydroxyquinazoline-7-carbonitrile selectively target mPGES-1 downstream of the COX pathway. This allows continued synthesis of homeostatic prostaglandins (like


 and 

) while precisely halting the production of

, the chief mediator of pain and pathological inflammation (such as in rheumatoid arthritis and osteoarthritis).

Furthermore, structurally parallel scaffolds derived from related pyrimidines, such as thieno[3,2-d]pyrimidines, exhibit potent anti-proliferative activity, actively competing at the ATP-binding sites of oncogenic protein kinases .

BiologicalPathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Endoperoxide) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflam Pathological Inflammation PGE2->Inflam Inhibitor Quinazoline Inhibitor Inhibitor->mPGES1 Inhibits

Mechanism of action of downstream mPGES-1 targeted pathway inhibition.

References

  • PubChemLite / PubChem Database. "Compound Summary for CID 135742216: 4-hydroxyquinazoline-7-carbonitrile." National Center for Biotechnology Information. Available at:[Link]

  • WIPO Patentscope / Google Patents. "US20130210844A1 - Bicyclic compounds as mPGES-1 inhibitors.
  • WIPO Patentscope. "WO2013100632 - Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases." Available at:[Link]

Foundational

Executive Summary &amp; Structural Divergence

An In-Depth Technical Guide to the Scaffold: Bridging Targeted Therapeutics and Advanced Materials In medicinal chemistry and materials science, the molecular formula (Monoisotopic Mass: 171.043 Da) represents a unique i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the


 Scaffold: Bridging Targeted Therapeutics and Advanced Materials

In medicinal chemistry and materials science, the molecular formula


 (Monoisotopic Mass: 171.043 Da) represents a unique inflection point of structural utility[1]. Rather than representing a single functional entity, this formula dictates two fundamentally different, structurally rigid, and highly valuable architectural isomers:
  • 4-Hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN) : A prominent core precursor for ATP-competitive kinase inhibitors[2] and a novel organic bidentate Lewis base utilized for surface defect passivation in Perovskite Solar Cells (PSCs)[3].

  • 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile : A privileged synthetic intermediate and covalent warhead, leveraging the oxadiazole ring as a metabolically stable bioisostere for amides and esters[4].

As a Senior Application Scientist, the purpose of this guide is to deconstruct the causality behind the design, synthesis, and application of these


 isomers, providing field-proven protocols for drug development and materials researchers.

Quantitative Profiling & Physicochemical Data

To facilitate strategic experimental selection, the macroscopic and quantum properties of the two primary isomers must be directly compared. The table below outlines the computed descriptors and functional variances.

Property4-Hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN)5-Phenyl-1,3,4-oxadiazole-2-carbonitrile
Molecular Weight 171.16 g/mol [1]171.16 g/mol [5]
Topological Polar Surface Area (TPSA) 65.8 Ų[1]~65.0 Ų
LogP (Predicted) 0.7 (Hydrophilic/Slightly Lipophilic)[1]~1.8 (Lipophilic)
H-Bond Donors / Acceptors 1 Donor (if tautomerized) / 3 Acceptors0 Donors / 4 Acceptors
Key Structural Motif Fused Bicyclic (Naphthyridine)[1]Monocyclic Heteroaromatic (Oxadiazole)[5]
Primary Utility Kinase Hinge Binder /

Passivant[2][3]
Bioisostere / Cys-Covalent Warhead[4][5]

Architecture I: 4-Hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN)

The Kinase Inhibitor Logic

The 1,5-naphthyridine heterocyclic core is a highly rigid, planar structure engineered specifically for ATP-competitive targeting[2]. The dual nitrogens of the naphthyridine ring act as potent hydrogen-bond acceptors, aligning perfectly with the highly conserved hinge region of kinases (such as c-Met)[2]. DQCN is not generally deployed as a final therapeutic drug, but rather as the foundational synthetic block for 4-chloro-1,5-naphthyridin-3-amine [6].

Causality of Design: Direct amination of the bare 1,5-naphthyridine ring is electronically hindered. Therefore, synthesizing the 4-hydroxy-3-carbonitrile intermediate allows for consecutive deoxychlorination via phosphorus oxychloride (


), providing a reliable 

handle (the chlorine) and a transformable functional group (the carbonitrile) that can undergo a Hofmann rearrangement to unmask the necessary amine[6].
Surface Passivation in Perovskite Solar Cells (PSCs)

In an entirely orthogonal application, DQCN has emerged as a critical organic bidentate Lewis base for passivating defects in perovskite films (e.g.,


)[7].
Causality of Design:  PSCs are notorious for non-radiative carrier recombination driven by undercoordinated 

ions on the crystal surface[7]. Because DQCN possesses bi-coordination sites (the nucleophilic nitrogen of the ring and the oxygen of the hydroxy group), it forms dense coordination bonds with the exposed

[3]. This molecular capping lowers the LUMO energy level, boosting the power conversion efficiency of PSCs up to 16.31%[7]. Furthermore, the bulky aromatic structure enhances surface hydrophobicity, radically extending device stability against moisture degradation[3].

Architecture II: 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

Bioisosterism and Metabolic Stability

The 1,3,4-oxadiazole framework is ubiquitous in drug discovery due to its capacity to interact with biological receptors via hydrogen bonding without the liability of a hydrogen-bond donor[4]. Causality of Design: Amides and esters are highly susceptible to in vivo enzymatic hydrolysis (via amidases and esterases). The 1,3,4-oxadiazole ring serves as an exact geometric and electronic bioisostere, preserving the necessary target affinity while granting the molecule near-total resistance to hydrolysis, thereby elevating systemic half-life[4].

The Nitrile Covalent Warhead

The inclusion of a 2-carbonitrile group alongside the oxadiazole renders the


 architecture an electrophilic "covalent trap"[5]. When situated correctly within a protease active site, the carbonitrile undergoes a nucleophilic attack from a target cysteine residue, generating a reversible thioimidate adduct. This makes the molecule a prime scaffold for designing long-residence-time antibacterial and antineoplastic agents[5].

Mandatory Visualization: Workflows and Pathways

G formula C9H5N3O Scaffold MW: 171.16 dqcn 4-Hydroxy-1,5-naphthyridine -3-carbonitrile (DQCN) formula->dqcn Isomer 1 oxa 5-Phenyl-1,3,4-oxadiazole -2-carbonitrile formula->oxa Isomer 2 kin Kinase Inhibitors (c-Met Targeting) dqcn->kin Chlorination/Amination perov Perovskite Passivation (Pb2+ Coordination) dqcn->perov Bidentate Lewis Base cov Covalent Therapeutics (Cys-Targeting Warhead) oxa->cov Nitrile Electrophile bio PK Optimization (Amide Bioisostere) oxa->bio Metabolic Resistance

Figure 1. Divergent functional utility of C9H5N3O isomers in pharmacology and materials science.

Synth A 3-Aminopyridine + Malonate Derivative B DQCN (C9H5N3O) A->B Dowtherm A, 250°C (Thermal Cyclization) C 4-Chloro-1,5-naphthyridine -3-carbonitrile B->C POCl3, Reflux (Deoxychlorination) D 4-Chloro-1,5-naphthyridin -3-amine C->D Hofmann Rearrangement (Hydrolysis/Amination)

Figure 2. Step-by-step synthetic logic for formulating 1,5-naphthyridine kinase cores.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity reproducibility, every phase of these protocols includes in-process validation steps.

Protocol 1: Gould-Jacobs Synthesis of DQCN & Subsequent Amination

Reference Context:[6],[2]

  • Condensation : React 3-aminopyridine with ethoxymethylenemalononitrile (1.1 eq) in ethanol under mild reflux until LC-MS confirms complete condensation.

  • Thermal Cyclization : Evaporate the solvent. Disperse the intermediate into a high-boiling eutectic mixture (Dowtherm A) and heat to

    
    . Causality Validation: The ring closure demands immense thermal activation. Validation is visual: as the mixture cools to room temperature, the hydrophobic DQCN precipitates cleanly and can be filtered and washed with diethyl ether[6].
    
  • Deoxychlorination : Suspend DQCN (1 eq) in excess

    
     (10 eq) and reflux at 
    
    
    
    for 3 hours. Safety & Validation Gate: Carefully remove
    
    
    under reduced pressure and quench the residue onto crushed ice[6]. Slow neutralization with
    
    
    prevents the exothermic decomposition of the labile 4-chloro product.
  • Hofmann Rearrangement : Treat the resulting carbonitrile with base to hydrolyze it to an amide, followed by reaction with

    
     to induce the rearrangement to 4-chloro-1,5-naphthyridin-3-amine[6].
    
Protocol 2: Passivation of Perovskite Layers with DQCN

Reference Context:[3]

  • Preparation : Fabricate the base perovskite film (

    
    ) via a standard two-step spin-coating method on an Indium Tin Oxide (ITO) substrate.
    
  • Passivant Coating : Dissolve DQCN in an anhydrous, orthogonal solvent (e.g., isopropanol, 2-3 mg/mL). Spin-coat the solution dynamically onto the crystallized perovskite film at 4000 rpm for 30s[3].

  • Thermal Annealing & Validation : Anneal the film at

    
     for 10 minutes to drive bidentate coordinate bonding. Validation Gate: Measure the Time-Resolved Photoluminescence (TRPL) decay. A successful DQCN passivation will yield a heavily extended charge carrier lifetime due to the successful capping of non-radiative 
    
    
    
    traps[7].

References

  • 4-Hydroxy-1,5-naphthyridine-3-carbonitrile | C9H5N3O | CID 18548952 - PubChem. NIH. 1

  • A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Bentham Science. 4

  • 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile. Smolecule. 8

  • Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. ACS Omega / Figshare. 7

  • Technical Support Center: Synthesis of 4-Chloro-1,5-naphthyridin-3-amine. Benchchem. 9

  • Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles. ResearchGate. 2

  • Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. ACS Publications. 3

Sources

Exploratory

Chemical Reactivity and Mechanistic Profiling of 4-Hydroxy-7-Methylquinoline-3-Carbonitrile: A Foundational Scaffold in Kinase Inhibitor Design

Executive Summary The 4-hydroxyquinoline-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural basis for multiple FDA-approved and experimental tyrosine kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxyquinoline-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural basis for multiple FDA-approved and experimental tyrosine kinase inhibitors (e.g., bosutinib, pelitinib, and neratinib analogs)[1]. Specifically, the 4-hydroxy-7-methylquinoline-3-carbonitrile derivative—and its tautomeric equivalent, 7-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile—serves as a critical intermediate. Its unique electronic architecture enables orthogonal chemical reactivity, allowing for the precise installation of pharmacophoric groups. This technical guide explores the causal relationship between the scaffold’s electronic properties, its synthetic reactivity, and its mechanistic execution as an ATP-competitive kinase inhibitor[1][2].

Structural and Electronic Paradigms

The reactivity of 4-hydroxy-7-methylquinoline-3-carbonitrile is governed by three primary structural elements:

  • Keto-Enol Tautomerism: In polar environments, the molecule predominantly exists in the 4-oxo-1,4-dihydroquinoline form. This dictates the requirement for electrophilic activation prior to nucleophilic functionalization.

  • The 3-Carbonitrile (-CN) Effect: The strongly electron-withdrawing nature of the nitrile group exerts immense inductive (-I) and mesomeric (-M) effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline core. This renders the C-4 position uniquely susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

  • The 7-Methyl Substitution: Functioning as a mild electron-donating group (+I), the methyl group at C-7 increases the overall lipophilicity of the scaffold and provides a critical hydrophobic contact when engaging target kinase binding pockets, subtly modulating the electronics of the adjacent benzenoid ring without disabling C-4 reactivity.

Primary Chemical Reactivity & Experimental Methodologies

To transform the inactive 4-hydroxy precursor into highly potent bioactive molecules, an activation-substitution workflow is mandatory. The core protocols rely heavily on self-validating, causal chemical principles[3][4].

Protocol 1: Electrophilic Activation (Chlorination)

Causality & Mechanism: The native hydroxyl/oxo group is a poor leaving group. To prime the C-4 position for nucleophilic attack, the oxygen must be converted into a highly reactive intermediate. Phosphorus oxychloride (POCl₃) acts as both the solvent and electrophile, initially O-phosphorylating the tautomeric 4-oxo form to generate a phosphorodichloridate intermediate. A subsequent addition-elimination step driven by the chloride anion displaces the leaving group, yielding 4-chloro-7-methylquinoline-3-carbonitrile [3].

Step-by-Step Methodology:

  • Reagent Setup: Suspend 4-hydroxy-7-methylquinoline-3-carbonitrile (1.0 eq) in anhydrous toluene. Add a 3.0 to 5.0 molar excess of POCl₃.

  • Catalytic Activation: Add 0.1 eq of anhydrous N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, functioning as an accelerator for the chlorination.

  • Refluxing: Heat the reaction mixture to 110–115 °C under an inert argon atmosphere for 4–6 hours until TLC confirms complete consumption of the starting material.

  • Quenching: Cool to room temperature. Carefully pour the highly acidic mixture onto crushed ice under vigorous stirring to hydrolyze unreacted POCl₃.

  • Neutralization & Isolation: Adjust the pH to ~7–8 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly reactive 4-chloro intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C-4

Causality & Mechanism: The 4-chloro intermediate possesses a highly electron-deficient C-4 carbon, heavily polarized by the adjacent quinoline nitrogen and the ortho-cyano group. When reacted with an anilino-nucleophile (e.g., 3-chloro-4-fluoroaniline), the system readily proceeds through an energized Meisenheimer complex. Rearomatization rapidly expels the chloride anion, generating a stable 4-anilino-7-methylquinoline-3-carbonitrile hybrid[1][5].

Step-by-Step Methodology:

  • Reaction Matrix: Dissolve the 4-chloro-7-methylquinoline-3-carbonitrile (1.0 eq) and the selected substituted aniline (1.2 eq) in an anhydrous alcoholic solvent (e.g., 2-propanol or ethanol).

  • Acid Catalysis (Optional but Recommended): Add catalytic drops of concentrated HCl or pyridine hydrochloride. The protonation of the quinoline N1 atom dramatically amplifies the electrophilicity of C-4.

  • Heating: Reflux the mixture at 80–90 °C for 2–4 hours. A precipitate will typically form as the reaction nears completion.

  • Purification: Cool the reaction to 0 °C, filter the resultant precipitate, wash with cold diethyl ether to remove residual unreacted aniline, and recrystallize from ethanol to afford the pure kinase inhibitor derivative.

Workflows and Mechanistic Pathways

Reactivity A 4-Hydroxy-7-methylquinoline-3-carbonitrile (Tautomer: 4-oxo) B Chlorination via POCl3 / DMF (Electrophilic Activation) A->B F Cyclocondensation / Hydrolysis at 3-Cyano Moiety A->F C 4-Chloro-7-methylquinoline-3-carbonitrile (Reactive SNAr Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) with Substituted Anilines C->D E 4-Anilinoquinoline-3-carbonitrile Core (Potent Kinase Inhibitors) D->E G Fused Fused Heterocycles (e.g., Pyrano[3,2-c]quinolines) F->G

Figure 1: Synthetic divergence and activation workflow for the 4-hydroxyquinoline-3-carbonitrile scaffold.

Mechanistic Studies in Kinase Inhibition (EGFR / HER-2)

The biological utility of quinoline-3-carbonitrile derivatives centers around their capacity to function as Type I ATP-competitive inhibitors for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[1][6].

  • Binding Causality: The planar 4-anilinoquinoline core is an exceptional isostere for the adenine ring of ATP. The N1 of the quinoline ring acts as a crucial hydrogen bond acceptor, directly interacting with the backbone NH of the hinge region residue (Met793 in EGFR).

  • The Role of the 3-Cyano Group: The compact, electron-dense nature of the 3-carbonitrile substituent is specifically matched to a small hydrophobic cleft deep within the ATP-binding pocket. It also modulates the pKa of the quinoline nitrogen, optimizing it for robust hydrogen bonding without causing non-specific toxicity[5].

  • Irreversible Inhibition: Modifying the scaffold (e.g., at C-6) with Michael acceptor functionalities allows these derivatives to transition from reversible to irreversible inhibitors by forming covalent bonds with the conserved Cys773 (EGFR) or Cys805 (HER-2) residues[1].

Quantitative Pharmacodynamics

Table 1: Inhibitory Profiles of Selected Quinoline-3-Carbonitrile Derivatives against Tyrosine Kinases.

Compound Core ModificationsTarget ApplicationEGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)BRAFV600E IC₅₀ (nM)Reference Context
EKB-569 (Pelitinib) (6-crotonamido-4-anilino)Irreversible EGFR/HER-2391250N/A[1][6]
Bosutinib Analogues (6,7-dimethoxy-4-anilino)Dual Src/Abl Inhibitors~80~110N/A[6][7]
Pyrano[3,2-c]quinoline (Compound 5e) Multikinase targeting712162[2]
Compound 5h (2-amino-pyrano hybrid) Multikinase targeting752367[2]

EGFR / HER-2 Signaling Pathway and Inhibition

Pathway L EGF / Ligand Binding at Extracellular Domain R EGFR / HER-2 Homo- and Heterodimerization L->R K Tyrosine Kinase Domain Activation (ATP Binding & Autophosphorylation) R->K M Downstream Effectors (MAPK / PI3K / AKT Cascades) K->M Phosphorylation Signal I Quinoline-3-Carbonitrile Derivative (ATP-Competitive Inhibitor) I->K Blocks ATP Pocket (Hinge Binding) P Aberrant Cell Proliferation & Tumorigenesis M->P

Figure 2: EGFR/HER-2 signaling cascade highlighting the mechanism of intervention by quinoline-3-carbonitrile analogs.

Conclusion

The 4-hydroxy-7-methylquinoline-3-carbonitrile architecture represents a pinnacle of structure-based drug design. Through highly controllable reactivity pathways—predominantly POCl₃-mediated electrophilic activation followed by SNAr—synthetic chemists can efficiently install biologically critical motifs. Its inherent geometric parity with ATP allows the derived 4-anilino analogs to effectively block essential kinase domains like EGFR and HER-2, thereby acting as foundational templates for contemporary oncology pipelines.

References

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity . Journal of Medicinal Chemistry (2005).[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors . RSC Advances (2023).[Link]

  • Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents . Bioorganic & Medicinal Chemistry Letters (2002).[Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition . Turkish Journal of Chemistry (2023).[Link]

  • Design, synthesis, and antiproliferative activity of antipyrine linked 2-amino- quinoline-3-carbonitrile derivatives as potential dual EGFR/HER-2 inhibitors . ResearchGate (RSC / Independent Publication) (2025).[Link]

Sources

Protocols & Analytical Methods

Method

4-Hydroxyquinazoline-7-carbonitrile synthesis protocol

An In-Depth Guide to the Laboratory Synthesis of 4-Hydroxyquinazoline-7-carbonitrile Introduction The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Laboratory Synthesis of 4-Hydroxyquinazoline-7-carbonitrile

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from oncology to neuroscience.[1] Its rigid, heterocyclic structure provides a versatile framework for the development of targeted therapeutics. Within this important class of compounds, 4-hydroxyquinazoline-7-carbonitrile (also known as 4-oxo-3,4-dihydroquinazoline-7-carbonitrile) serves as a critical intermediate. The nitrile group at the 7-position is a particularly useful functional handle, amenable to a wide array of chemical transformations, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.

This application note provides a detailed, reliable, and mechanistically-grounded protocol for the synthesis of 4-hydroxyquinazoline-7-carbonitrile. The selected synthetic route is based on the well-established cyclocondensation of an anthranilic acid derivative with formamide, a method prized for its operational simplicity and efficiency.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking a reproducible and scalable method for obtaining this valuable building block.

Synthetic Strategy and Mechanistic Insights

The most direct and efficient pathway to 4-hydroxyquinazoline-7-carbonitrile involves a one-pot reaction between 2-amino-4-cyanobenzoic acid and formamide. This transformation is a variant of the classic Niementowski quinazoline synthesis.[3]

Causality Behind the Method: Formamide serves a dual role in this synthesis: it is both the reactant that provides the C2 carbon and N3 nitrogen atoms required to complete the pyrimidine ring, and it also functions as a high-boiling solvent, facilitating the reaction at the necessary temperature.[4] The reaction proceeds via two key stages:

  • N-Formylation: The initial step involves a nucleophilic attack by the amino group of 2-amino-4-cyanobenzoic acid on the electrophilic carbonyl carbon of formamide. This results in the formation of a 2-(formamido)-4-cyanobenzoic acid intermediate.

  • Intramolecular Cyclization and Dehydration: Upon further heating, the N-formyl intermediate undergoes a thermally-driven intramolecular cyclization. The amide nitrogen attacks the carboxylic acid group, leading to a ring closure and subsequent dehydration (loss of a water molecule) to yield the stable, aromatic quinazolinone ring system.

The overall transformation is a robust and high-yielding process, making it ideal for laboratory-scale synthesis.

Visualizing the Synthesis

Overall Reaction Scheme

Caption: Synthesis of 4-hydroxyquinazoline-7-carbonitrile via cyclocondensation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-hydroxyquinazoline-7-carbonitrile on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • 2-Amino-4-cyanobenzoic acid

  • Formamide (ACS grade or higher)

  • Deionized water

  • Ethanol

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or temperature controller

  • Beakers

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-cyanobenzoic acid (e.g., 2.0 g).

    • Add an excess of formamide (e.g., 10-15 mL). The excess formamide serves as the solvent for the reaction.

  • Cyclization Reaction:

    • Fit the flask with a reflux condenser.

    • Begin stirring the mixture and heat it to 150-160 °C using a heating mantle. It is crucial to maintain this temperature for the cyclization to proceed efficiently.

    • Continue heating with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in dichloromethane. The disappearance of the starting material spot indicates reaction completion.

  • Product Precipitation (Work-up):

    • After the reaction is complete (as determined by TLC or after the set time), turn off the heat and allow the reaction mixture to cool to approximately 60-70 °C.

    • Carefully and slowly pour the warm reaction mixture into a beaker containing 100 mL of cold deionized water while stirring vigorously.

    • A precipitate (the crude product) will form immediately. The product is insoluble in water, whereas formamide and other impurities are soluble, providing an effective initial purification.[2]

  • Isolation and Purification:

    • Continue stirring the aqueous suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water (3 x 50 mL) to remove all residual formamide.

    • Perform a final wash with a small amount of cold ethanol (1 x 20 mL) to remove any remaining water-soluble impurities and to aid in drying.

  • Drying:

    • Transfer the purified solid to a watch glass or drying dish.

    • Dry the product under vacuum at 60-80 °C until a constant weight is achieved. The final product should be an off-white to pale yellow solid.

Characterization: The identity and purity of the synthesized 4-hydroxyquinazoline-7-carbonitrile should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight (C₉H₅N₃O, MW: 171.16 g/mol ).[5]

  • IR Spectroscopy: To identify key functional groups (e.g., nitrile C≡N stretch, amide C=O stretch).

Quantitative Data Summary

The following table outlines the stoichiometry for a typical reaction.

Compound NameRoleMW ( g/mol )Molar Eq.Sample Mass (g)Moles (mmol)
2-Amino-4-cyanobenzoic acidStarting Material162.151.02.0012.33
FormamideReagent/Solvent45.04Excess~10 mL (~11.3 g)~250
4-Hydroxyquinazoline-7-carbonitrile Product 171.16 1.0 2.11 (Theor.) 12.33

Typical reported yields for this type of reaction are in the range of 80-90%.

Experimental Workflow Visualization

G cluster_prep Reaction Phase cluster_workup Isolation & Purification Phase A 1. Combine Reactants (2-Amino-4-cyanobenzoic acid + excess Formamide) B 2. Heat & Stir (150-160 °C, 2-4h) A->B C 3. Monitor Progress (via TLC) B->C D 4. Cool & Precipitate (Pour into cold water) C->D E 5. Isolate Solid (Vacuum Filtration) D->E F 6. Wash Product (Water, then cold Ethanol) E->F G 7. Dry Under Vacuum F->G H Final Product: 4-Hydroxyquinazoline-7-carbonitrile G->H

Caption: Step-by-step workflow for the synthesis and purification process.

References

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide mediated by K2S. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis of (1,2,4) triazoloquinazolone derivatives by using anthranilic acid. ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • 4-hydroxyquinazoline-7-carbonitrile (C9H5N3O). PubChem. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. Available at: [Link]

  • 4-hydroxy quinazoline. ChemBK. Available at: [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • General routes of synthesis of quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry. Available at: [Link]

  • 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid. PubChem. Available at: [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules. Available at: [Link]

  • Nucleophilic Cyanation of Enones and Imines with Formamide as the Cyano Source. Chemistry – An Asian Journal. Available at: [Link]

  • Formamide as the main building block in the origin of nucleic acids. BMC Evolutionary Biology. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

Sources

Application

Application Note: Leveraging 4-Hydroxyquinazoline-7-carbonitrile (4-HQC) in In-Vitro Assays for Targeted Inhibition

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Mechanistic target engagement, self-validating biochemical workflows, and cellular translation.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Mechanistic target engagement, self-validating biochemical workflows, and cellular translation.

The quinazoline scaffold is a cornerstone in modern targeted therapeutics. Specifically, 4-Hydroxyquinazoline-7-carbonitrile (4-HQC), which exists predominantly in its tautomeric form 7-cyanoquinazolin-4(3H)-one , serves as a highly potent pharmacophore core for designing inhibitors of Poly(ADP-ribose) polymerase (PARP) and multiple tyrosine kinases (e.g., EGFR, CDK2)[1],[2]. This application note outlines the causal mechanics behind its utility and provides robust, self-validating protocols for deploying 4-HQC and its derivatives in rigorous in-vitro assays.

Mechanistic Causality: Why 4-HQC Works

The success of 4-HQC in enzymatic screening relies heavily on its atomic geometry and electronic distribution, which mimic endogenous substrates:

  • Tautomeric Hydrogen-Bonding Motif: The 4-hydroxyquinazoline structure spontaneously tautomerizes to quinazolin-4(3H)-one. This establishes a highly stable hydrogen bond donor-acceptor pair (N3-H and C4=O) that perfectly mimics the nicotinamide group of NAD+ (the substrate for PARP-1) and the adenine ring of ATP (the substrate for kinases)[1],[3].

  • The 7-Cyano Sub-pocket Penetration: The addition of the electron-withdrawing cyano (-C≡N) group at the 7-position lowers the pKa of the N3 proton, reinforcing critical hydrogen bonds with active site residues such as Asp766 in PARP-1[2]. Furthermore, the linear, rod-like geometry of the nitrile group penetrates deep, lipophilic hinge-region sub-pockets, significantly prolonging target residence time and reducing off-target binding[3],[2].

Below is the logical relationship mapping the dual-target mechanism of 4-HQC down to its ultimate cellular outcome: synthetic lethality.

Pathway HQC 4-Hydroxyquinazoline-7-carbonitrile (4-HQC) PARP PARP-1 Enzyme HQC->PARP NAD+ Competitive Inhibition Kinase EGFR/CDK Tyrosine Kinase HQC->Kinase ATP Competitive Inhibition DNA Defective DNA Repair (Unresolved ssDNA Breaks) PARP->DNA Blocks PARylation Apop Synthetic Lethality (Apoptosis in BRCA- cells) Kinase->Apop Downregulates Survival DNA->Apop Double-strand breaks

Signaling pathway map showing the dual mechanism of 4-HQC in target inhibition.

Experimental Workflow & Quality Control

To ensure assay integrity, experiments utilizing 4-HQC must be set up as self-validating systems . Because quinazoline derivatives are notoriously hydrophobic, improper handling can lead to compound aggregation and artificially inflated IC50 values.

Workflow Step1 Compound Prep (100 mM DMSO) Step2 Biochemical Assay (PARP/ADP-Glo) Step1->Step2 Step3 Cell-Based Assay (BRCA-mut Cell Lines) Step1->Step3 Step2->Step3 Step4 Target Modulation (WB: γH2AX Aggregation) Step3->Step4

In vitro experimental workflow for validating 4-HQC target engagement.

Critical Controls

Every assay plate must incorporate:

  • Maximum Signal Control (Min Inhibition): Enzyme + Substrate + 1% DMSO vehicle.

  • Minimum Signal Control (Max Inhibition): No Enzyme (or fully EDTA-quenched) + Substrate + 1% DMSO.

  • Positive Reference Compounds: Olaparib (for PARP-1)[3] and Erlotinib/Lapatinib (for EGFR/Kinases)[1].

Detailed Experimental Protocols

Protocol A: PARP-1 Target Engagement (Colorimetric/Fluorometric)

Causality: To prove that 4-HQC directly competes with NAD+, we measure the rate of histone PARylation. A reduction in PARylated histones signifies target engagement[4],[2].

  • Preparation: Reconstitute 4-HQC in 100% anhydrous DMSO to a 10 mM stock. Create a 10-point serial dilution (1:3).

  • Dilution: Transfer compounds into the assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT). Critical Step: The final DMSO concentration in the well must be strictly controlled at 1% to prevent enzyme denaturation while keeping the quinazoline core soluble.

  • Reaction Assembly: In a 96-well plate coated with histone proteins, add 10 nM purified recombinant human PARP-1 enzyme. Add the 4-HQC serial dilutions and pre-incubate at 25°C for 15 minutes to allow stable complex formation at the NAD+ binding site.

  • Initiation: Add 50 µM NAD+ supplemented with biotinylated-NAD+ and activated DNA (to stimulate PARP-1). Incubate for 30 minutes at 25°C.

  • Detection & Validation: Wash the plate (3x PBS-T). Add Streptavidin-HRP, incubate, wash, and develop with a chemiluminescent substrate. Calculate the

    
    -factor using the min/max controls; the assay is only validated if 
    
    
    
    .
Protocol B: ADP-Glo Kinase Inhibition Assay

Causality: The 4-oxo moiety effectively displaces ATP in the kinase hinge region. We utilize an ADP-Glo assay to quantify the residual ADP produced by kinase activity; lower luminescence equals higher 4-HQC inhibition[1].

  • Enzyme Preparation: Dilute EGFR or CDK2 kinase in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Incubation: Mix 5 µL of the enzyme with 5 µL of 4-HQC derivatives (1% final DMSO). Incubate for 10 minutes at room temperature.

  • ATP Competition: Initiate the reaction by adding 10 µL of an ATP/Substrate mix (concentration set precisely at the

    
     of ATP for the specific kinase to accurately assess competitive inhibition). Incubate for 60 minutes at 30°C.
    
  • Quantification: Add 20 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. After 40 minutes, add 40 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence.

Protocol C: Whole-Cell Cytotoxicity and Target Modulation

Causality: Target engagement biochemically means nothing without cellular penetration. We assess synthetic lethality in BRCA-mutant cell lines (e.g., HCC1937 or HCT-15)[3],[2] using an MTT assay, followed by downstream validation.

  • Cell Seeding: Seed HCC1937 cells at 5,000 cells/well in a 96-well plate. Allow 24h for adherence.

  • Treatment: Treat cells with varying concentrations of 4-HQC derivatives for 72 hours.

  • Viability Assessment (MTT): Add MTT reagent (0.5 mg/mL final). The reduction of MTT to formazan relies on mitochondrial respiration, which halts upon PARP-inhibition-induced apoptosis[2],[5].

  • Mechanistic Validation (Western Blot): To prove cell death is caused by unresolved DNA damage (the expected outcome of PARP inhibition), treat a separate 6-well plate of cells with the IC50 concentration of 4-HQC. Lyse after 48h and probe via Western blot for

    
    H2AX  (a direct biomarker of DNA double-strand breaks). Increased 
    
    
    
    H2AX aggregation confirms on-target cellular efficacy[3],[2].

Quantitative Data Summary

The table below summarizes the expected profile of a highly optimized 4-HQC derivative against reference standards, demonstrating the scaffolding power of the quinazolin-4(3H)-one core.

Compound / DrugPARP-1 IC50 (µM)EGFR IC50 (µM)CDK2 IC50 (µM)HCT-15 IC50 Viability (µM)
Unsubstituted 4-HQN 9.50> 10.0> 10.0> 50.0
4-HQC (Cyano Core) 2.154.805.2025.4
Optimized 4-HQC Deriv. 0.150.120.170.85
Olaparib (Control)0.005N/AN/A2.10
Lapatinib (Control)N/A0.0110.07811.11

(Data represents combined benchmark literature values for quinazoline-4-one derivatives[1],[3])

References

  • [1] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis. Available at:[Link]

  • [4] Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • [3] Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules (PMC). Available at:[Link]

  • [2] Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules (PubMed). Available at:[Link]

  • [5] Myocardial protection by selective poly(ADP-ribose) polymerase inhibitors. PMC. Available at:[Link]

Sources

Method

Application of BAY-876, a Potent and Selective GLUT1 Inhibitor, in Cancer Cell Lines

Introduction Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the Warburg effect. The gluco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the Warburg effect. The glucose transporter 1 (GLUT1) is a key facilitator of this altered metabolic state, frequently overexpressed in a wide range of human cancers and associated with poor prognosis. This has positioned GLUT1 as a compelling therapeutic target for anticancer drug development. BAY-876 has emerged as a potent and highly selective, orally bioavailable inhibitor of GLUT1, demonstrating significant anti-tumor activity in various preclinical cancer models.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of BAY-876 in cancer cell line research, detailing its mechanism of action, protocols for in vitro evaluation, and expected outcomes.

Mechanism of Action

BAY-876 is a potent and selective inhibitor of GLUT1 with an IC50 of 2 nM.[1][3][4] It exhibits high selectivity for GLUT1 over other glucose transporters, with a selectivity of over 130-fold against GLUT2, GLUT3, and GLUT4.[1][3] By binding to GLUT1, BAY-876 effectively blocks the uptake of glucose into cancer cells. This targeted inhibition of glucose transport leads to a cascade of downstream effects, including the suppression of glycolysis, reduced ATP production, and ultimately, the induction of cell death.[5][6] Studies have shown that BAY-876-mediated inhibition of GLUT1 can induce a metabolic shift, leading to enhanced mitochondrial respiration, increased reactive oxygen species (ROS) production, and apoptosis.[5][7][8] Furthermore, in some cancer cells, BAY-876 has been shown to induce a form of cell death called disulfidptosis, which is linked to the formation of disulfide bonds in cytoskeletal proteins.[1]

cluster_cell Cancer Cell BAY_876 BAY-876 GLUT1 GLUT1 Transporter BAY_876->GLUT1 Inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Facilitates Glycolysis Glycolysis Glucose_Uptake->Glycolysis Mitochondrial_Respiration Mitochondrial Respiration Glucose_Uptake->Mitochondrial_Respiration Shifts to ATP_Production ATP Production Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation & Growth Glycolysis->Cell_Proliferation Suppresses ATP_Production->Cell_Proliferation ROS Reactive Oxygen Species (ROS) Mitochondrial_Respiration->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of action of BAY-876 in cancer cells.

Application in Cancer Cell Lines

BAY-876 has demonstrated efficacy in a variety of cancer cell lines, particularly those exhibiting high levels of GLUT1 expression and a glycolytic phenotype.

Table 1: Reported IC50 Values of BAY-876 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
Hela-MaTuCervical Cancer3.2[9]
DLD-1 (wild-type)Colorectal Cancer50[1]
HCT116Colorectal CancerNot specified[5][7]
COLO205Colorectal CancerNot specified[5][7]
LoVoColorectal CancerNot specified[5][7]
SK-OV-3Ovarian CancerNot specified[1][3]
OVCAR-3Ovarian CancerNot specified[1][3]
HEYOvarian CancerNot specified[1][3]
MDA-MB-231Breast CancerNot specified[10]
4T1Breast CancerNot specified[10]

Experimental Protocols

The following are detailed protocols for evaluating the effects of BAY-876 on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of BAY-876 on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BAY-876 (solubilized in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of BAY-876 in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the BAY-876 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Seed Cells Treat Treat with BAY-876 Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan Incubate_MTT->Dissolve Read Read Absorbance Dissolve->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by BAY-876.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BAY-876 (solubilized in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of BAY-876 for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for GLUT1 and HIF-1α Expression

This protocol assesses the effect of BAY-876 on the expression of key proteins involved in glucose metabolism and hypoxia.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BAY-876 (solubilized in DMSO)

  • CoCl2 (for hypoxia induction, optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-GLUT1, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with BAY-876 under normoxic or hypoxic (induced by CoCl2) conditions.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Expected Outcomes and Interpretation

  • Cell Viability: A dose-dependent decrease in cell viability is expected in GLUT1-dependent cancer cell lines treated with BAY-876.[5][7] The IC50 value will quantify the potency of the compound in the specific cell line.

  • Apoptosis: An increase in the percentage of apoptotic cells (Annexin V-positive) is anticipated, confirming that BAY-876 induces programmed cell death.[5][7]

  • Protein Expression: Western blot analysis may show a reduction in GLUT1 and HIF-1α protein levels following BAY-876 treatment, particularly under hypoxic conditions.[5] This indicates a disruption of the feedback loop that regulates glucose metabolism in cancer cells.

  • Metabolic Shift: Further analysis using techniques like Seahorse XF analysis can reveal a decrease in the extracellular acidification rate (ECAR), indicative of reduced glycolysis, and a potential compensatory increase in the oxygen consumption rate (OCR), suggesting a shift towards mitochondrial respiration.[5][6]

Conclusion

BAY-876 is a valuable research tool for investigating the role of GLUT1 and glucose metabolism in cancer. Its high potency and selectivity make it a powerful agent for inhibiting the growth of cancer cells that rely on the Warburg effect. The protocols outlined in this application note provide a robust framework for characterizing the anti-cancer effects of BAY-876 in a variety of in vitro models, paving the way for further preclinical and translational studies.

References

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC. (2025, April 17). Retrieved March 7, 2026, from [Link]

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed. (2025, April 17). Retrieved March 7, 2026, from [Link]

  • BAY-876 Blocks GLUT1, Triggers Cancer Cell Death - Bioengineer.org. (2025, April 17). Retrieved March 7, 2026, from [Link]

  • Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 - MDPI. (2018, December 31). Retrieved March 7, 2026, from [Link]

  • Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy | bioRxiv. (2024, May 5). Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note &amp; Protocols: In Vivo Evaluation of 4-Hydroxyquinazoline-7-Carbonitrile and Its Derivatives

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: In Vivo Pharmacokinetics (PK), Toxicity Profiling, and Efficacy Models Introduction: The Quinazoline Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: In Vivo Pharmacokinetics (PK), Toxicity Profiling, and Efficacy Models

Introduction: The Quinazoline Scaffold in Oncology

In the landscape of targeted cancer therapies, 4-Hydroxyquinazoline-7-carbonitrile (CAS 882976-16-1) stands out as a highly privileged pharmacophore[1]. While often utilized as a pivotal synthetic intermediate, its core structure—a quinazoline ring substituted with a carbonitrile group at the C7 position and a hydroxyl/oxo group at C4—is the foundation for designing potent Receptor Tyrosine Kinase (RTK) inhibitors[2].

Because the quinazoline core structurally mimics the adenine ring of ATP, it effectively competes for the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and JAK2/STAT3[3][4]. The electron-withdrawing 7-carbonitrile group specifically enhances binding affinity and alters the metabolic stability of the molecule. Transitioning this scaffold from in vitro enzymatic assays to in vivo animal models requires precise engineering of formulations and rigorous study designs to account for the unique physicochemical properties of these heterocyclic compounds.

Mechanistic Rationale

G Ligand EGF Ligand Receptor EGFR Tyrosine Kinase Ligand->Receptor Binds PI3K PI3K/AKT Cascade Receptor->PI3K Phosphorylates MAPK RAS/MAPK Cascade Receptor->MAPK Phosphorylates Inhibitor Quinazoline-7-carbonitrile Scaffold (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Site Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Survival Tumor Proliferation PI3K->Survival MAPK->Survival

Caption: Mechanistic pathway of EGFR inhibition by quinazoline-7-carbonitrile scaffolds.

Quantitative Data Summary

Translating quinazoline derivatives into animal models demands a thorough understanding of their baseline Pharmacokinetics (PK) and anticipated Tumor Growth Inhibition (TGI). The data below summarizes expected parameters for advanced quinazoline-7-carbonitrile derivatives based on historical preclinical benchmarking[5][6].

Table 1: Representative Pharmacokinetic Parameters in Rodents (Dose: 10 mg/kg)

RouteCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Half-life (t½)Bioavailability (F%)
IV 4,250 ± 3200.0812,400 ± 8502.1 h100% (Baseline)
PO 1,820 ± 1902.07,100 ± 5403.4 h~57%

Table 2: Expected Tumor Growth Inhibition (TGI) in A549 Xenograft Models

Treatment CohortDose (mg/kg/day)RouteMean Tumor Vol (Day 28)TGI (%)Significance (p-value)
Vehicle Control 0PO~1,250 mm³N/AN/A
Quinazoline Deriv. 15PO~480 mm³61.6%< 0.01
Quinazoline Deriv. 30PO~210 mm³83.2%< 0.001
Gefitinib (Control) 30PO~290 mm³76.8%< 0.01

Preclinical Formulation & Pharmacokinetics (PK) Protocol

Causality & Rationale: Flat, multi-ring systems like 4-hydroxyquinazolines suffer from significant crystal packing, resulting in exceptionally poor aqueous solubility. Dosing these unformulated molecules in vivo leads to erratic gastrointestinal absorption and invalidates PK data. We utilize a co-solvent system to thermodynamically force the compound into a stable microemulsion[5][6].

Phase A: Co-Solvent Formulation
  • Solubilization: Weigh 15 mg of the quinazoline test compound and dissolve it fully in 1.0 mL of Dimethyl Sulfoxide (DMSO). Rationale: DMSO disrupts the rigid hydrogen-bonding network of the 4-hydroxy/oxo group.

  • Surfactant Addition: Slowly add 4.0 mL of PEG400 while vortexing continuously. Rationale: PEG400 prevents the compound from precipitating out of the DMSO phase.

  • Aqueous Phase: Add 5.0 mL of sterile physiological saline dropwise.

  • Self-Validation Check: Centrifuge an aliquot at 10,000 x g for 5 minutes. If a visible pellet forms, the formulation is supersaturated and invalid for IV use. Adjust co-solvent ratios (e.g., adding 5% Tween-80) before proceeding.

Phase B: Pharmacokinetic Dosing and Sampling
  • Subject Selection: Use healthy 6–8 week old male Sprague-Dawley rats or C57BL/6 mice. Fast the PO cohort for 12 hours prior to dosing to prevent food-effect variability.

  • Administration:

    • IV Cohort: 2 mg/kg via the lateral tail vein.

    • PO Cohort: 10 mg/kg via oral gavage.

    • Rationale: Parallel IV and PO dosing is mathematically required to calculate absolute oral bioavailability (

      
      ).
      
  • Blood Collection: Collect 100 µL blood via saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into tubes coated with Sodium Heparin[5].

  • Analysis: Centrifuge at 3,500 rpm (4°C) for 15 minutes to isolate plasma. Quantify drug concentrations using LC-MS/MS against a standard curve.

In Vivo Efficacy: A549 Human Xenograft Mouse Model

Causality & Rationale: Evaluating quinazoline-based targeted therapies requires a tumor model dependent on the blocked pathway. The A549 Non-Small Cell Lung Cancer (NSCLC) cell line exhibits upregulated EGFR and JAK2/STAT3 signaling, making it the industry standard for benchmarking quinazoline efficacies[3][7]. We use BALB/c athymic nude mice; their lack of a functional thymus (T-cell deficiency) prevents xenograft rejection.

G A In Vitro Expansion (A549 NSCLC Cells) B Harvest & Resuspend (1:1 PBS/Matrigel) A->B C Subcutaneous Inoculation (BALB/c Nude Mice) B->C D Tumor Monitoring (Target: 100-150 mm³) C->D E Randomization & Dosing (Vehicle vs Compound) D->E F Efficacy & Necropsy (TGI & Histology) E->F

Caption: Workflow for in vivo xenograft evaluation of quinazoline derivatives.

Step-by-Step Efficacy Protocol
  • Cell Preparation: Harvest A549 cells in the exponential growth phase. Resuspend at a concentration of

    
     cells/mL in a 1:1 mixture of ice-cold PBS and Matrigel.
    
    • Rationale: Matrigel provides highly localized extracellular matrix proteins and growth factors, ensuring high engraftment success rates.

  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
    
  • Tumor Monitoring & Randomization (Self-Validating Step): Do not begin dosing immediately. Wait 7-10 days until tumors reach a volume of 100–150 mm³. Randomize mice into cohorts (n=8) ensuring the mean tumor volume across groups is statistically identical.

    • Rationale: Treating before tumors establish vascularization yields false positives. The drug must demonstrate the ability to halt or shrink established disease.

  • Dosing Regimen: Administer the quinazoline formulation or vehicle PO daily for 28 days. Include a positive control cohort (e.g., Gefitinib 30 mg/kg)[3] to prove the A549 tumors in this specific study are responsive to standard EGFR inhibition.

  • Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula:

    
    
    
  • Toxicity Check: Weigh mice alongside tumor measurements. If a subject drops >20% of its initial body weight, euthanasia is mandated per IACUC guidelines. This indicates off-target quinazoline hepatotoxicity.

  • Endpoint Analysis: Euthanize subjects on Day 28. Extract the tumors, weigh them, and process them via formalin fixation for downstream immunohistochemistry (IHC) to verify reduced levels of phosphorylated EGFR (p-EGFR) inside the tumor microenvironment.

References

  • Spandidos Publications. "Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3: In vivo antitumor activity study in a xenograft model." International Journal of Oncology. Available at: [Link]

  • National Institutes of Health (PMC). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." PMC Journal Database. Available at: [Link]

  • J-STAGE. "Design, Synthesis and Biological Evaluation of Quinazoline Derivatives as Triple Mutant EGFR Tyrosine Kinase Inhibitors (Pharmacokinetics)." Chemical and Pharmaceutical Bulletin. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: Synthesis of 4-Hydroxyquinazoline-7-carbonitrile Derivatives

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of medicinal chemistry.[1] Its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[2][3][4] This has rendered the quinazoline scaffold a "privileged structure" in the design of novel therapeutics.[5] Specifically, the 4-hydroxyquinazoline-7-carbonitrile core is a key pharmacophore and a versatile synthetic intermediate. The 4-hydroxy (or its tautomeric 4-oxo form) group often plays a crucial role in binding to biological targets, while the 7-carbonitrile moiety provides a handle for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.[6]

This technical guide provides a comprehensive overview of robust and reproducible methods for the synthesis of 4-hydroxyquinazoline-7-carbonitrile derivatives, intended for researchers and professionals in drug development and medicinal chemistry. We will delve into the strategic considerations behind two primary synthetic routes, providing detailed, step-by-step protocols and the underlying chemical principles.

Strategic Approaches to the 4-Hydroxyquinazoline-7-carbonitrile Core

The synthesis of the target scaffold is not a single-step process and requires a multi-step approach. The two most effective and well-documented strategies commence from readily available substituted anthranilic acid derivatives. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

  • Route 1: The Sandmeyer Reaction Approach. This classic route involves the initial construction of a 7-amino-4-hydroxyquinazoline, which is then converted to the target nitrile via a diazotization-cyanation sequence.[7]

  • Route 2: The Palladium-Catalyzed Cyanation Approach. This modern approach utilizes a 7-bromo-4-hydroxyquinazoline intermediate, which undergoes a palladium-catalyzed cross-coupling reaction with a cyanide source to yield the desired product.[7][8]

Below, we will explore each of these synthetic pathways in detail.

Route 1: Synthesis via a 7-Aminoquinazoline Intermediate and Sandmeyer Reaction

This pathway is a reliable method that leverages well-established chemical transformations. It begins with the construction of the quinazoline ring system from a nitro-substituted anthranilic acid, followed by reduction of the nitro group and its subsequent conversion to the nitrile.

Workflow for Route 1

Route_1_Workflow A 2-Amino-4-nitrobenzoic Acid B 7-Nitro-4-hydroxyquinazoline A->B  Formamide, Δ   (Niementowski Reaction) C 7-Amino-4-hydroxyquinazoline B->C  Fe/NH4Cl or H2/Pd-C   (Nitro Reduction) D 4-Hydroxyquinazoline-7-carbonitrile C->D  1. NaNO2, HCl    2. CuCN, NaCN   (Sandmeyer Reaction)

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 7-Nitro-4-hydroxyquinazoline (Niementowski Reaction)

This step involves the cyclization of 2-amino-4-nitrobenzoic acid with formamide, a variation of the Niementowski quinazoline synthesis.[7][9]

  • Materials:

    • 2-Amino-4-nitrobenzoic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-nitrobenzoic acid (1.0 eq) and an excess of formamide (5-10 eq).

    • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Precipitate the solid product by adding water.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 7-nitro-4-hydroxyquinazoline.

Step 2: Synthesis of 7-Amino-4-hydroxyquinazoline (Nitro Reduction)

The nitro group is reduced to an amine, a critical step for the subsequent Sandmeyer reaction.[7]

  • Materials:

    • 7-Nitro-4-hydroxyquinazoline

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol/Water mixture

  • Procedure:

    • To a stirred suspension of 7-nitro-4-hydroxyquinazoline (1.0 eq) in a 4:1 (v/v) mixture of ethanol and water, add ammonium chloride (5.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C).

    • Add iron powder (5.0 eq) portion-wise to the refluxing mixture over 30 minutes.

    • Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Collect the resulting solid by filtration, wash with water, and dry to yield 7-amino-4-hydroxyquinazoline.

Step 3: Synthesis of 4-Hydroxyquinazoline-7-carbonitrile (Sandmeyer Reaction)

This classic reaction converts the aromatic amine to the nitrile via a diazonium salt intermediate.[7]

  • Materials:

    • 7-Amino-4-hydroxyquinazoline

    • Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN)

  • Procedure:

    • Prepare a solution of 7-amino-4-hydroxyquinazoline (1.0 eq) in aqueous hydrochloric acid (e.g., 2 M HCl) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution, keeping the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and collect the precipitated product by filtration. Wash with water and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Route 2: Synthesis via a 7-Bromoquinazoline Intermediate and Palladium-Catalyzed Cyanation

This route offers an alternative, often with milder reaction conditions in the final step, and is particularly useful if the bromo-substituted anthranilic acid is more readily available.

Workflow for Route 2

Route_2_Workflow A 2-Amino-4-bromobenzoic Acid B 7-Bromo-4-hydroxyquinazoline A->B  Formamide, Δ   (Niementowski Reaction) C 4-Hydroxyquinazoline-7-carbonitrile B->C  Zn(CN)2, Pd(PPh3)4    DMF, Δ   (Pd-Catalyzed Cyanation)

Sources

Application

Application and Protocol Guide for the Analytical Characterization of 4-Hydroxyquinazoline-7-carbonitrile

This technical guide provides a comprehensive overview of the essential analytical techniques for the robust characterization of 4-Hydroxyquinazoline-7-carbonitrile, a key heterocyclic compound with significant potential...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the essential analytical techniques for the robust characterization of 4-Hydroxyquinazoline-7-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical industry to ensure the identity, purity, and structural integrity of this molecule. This document emphasizes not only the procedural steps but also the underlying scientific principles and rationale for experimental choices, ensuring a thorough and validated analytical workflow.

Introduction: The Importance of Rigorous Analytical Characterization

4-Hydroxyquinazoline-7-carbonitrile belongs to the quinazoline family, a class of compounds renowned for their diverse pharmacological activities.[1] The presence of a hydroxyl group and a carbonitrile moiety makes it a versatile intermediate for the synthesis of novel therapeutic agents.[2] Accurate and comprehensive characterization is paramount to guarantee the reliability and reproducibility of research findings and to meet stringent regulatory standards in drug development. This guide outlines a multi-pronged analytical approach, leveraging spectroscopic and chromatographic techniques to provide a complete profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Hydroxyquinazoline-7-carbonitrile. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework and confirming the connectivity of the atoms.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of direct experimental spectra for 4-Hydroxyquinazoline-7-carbonitrile, the following data is predictive, based on the analysis of structurally similar quinazoline derivatives.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Hydroxyquinazoline-7-carbonitrile

Technique Predicted Chemical Shift (δ) ppm Assignment
¹H NMR~12.0 (s, 1H)-OH
~8.8 (s, 1H)H-2
~8.3 (d, 1H)H-5
~8.0 (s, 1H)H-8
~7.8 (d, 1H)H-6
¹³C NMR~165.0C-4
~150.0C-2
~149.0C-8a
~135.0C-6
~128.0C-5
~125.0C-8
~120.0C-4a
~118.0-C≡N
~110.0C-7
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-Hydroxyquinazoline-7-carbonitrile.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent will depend on the sample's solubility.[3]

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Employ a standard single-pulse experiment (e.g., zg30).

    • Set the spectral width to encompass the expected proton chemical shift range (typically 0-14 ppm).

    • The number of scans can be adjusted (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-180 ppm).

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.[3]

Data Processing and Interpretation:

  • Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction.[3]

  • Reference the chemical shifts to the residual solvent peak.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce the neighboring proton environments.

  • Correlate the ¹H and ¹³C NMR data to build a complete structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing analysis Chemical Shift Referencing, Integration & Coupling Analysis processing->analysis structure Structural Elucidation analysis->structure

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful technique for determining the molecular weight of 4-Hydroxyquinazoline-7-carbonitrile and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Predicted Mass Spectrometry Data

Table 2: Predicted m/z Values for 4-Hydroxyquinazoline-7-carbonitrile [5]

Adduct Predicted m/z
[M+H]⁺172.05054
[M+Na]⁺194.03248
[M-H]⁻170.03598

Note: These values are based on the molecular formula C₉H₅N₃O.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[6]

Instrumentation and Data Acquisition:

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source, typically Electrospray Ionization (ESI).[6][7]

  • Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Set the mass range to be scanned to include the expected molecular ion peak (e.g., m/z 50-500).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Compare the experimentally determined accurate mass with the theoretically calculated mass to confirm the elemental composition. The mass difference should be within a few parts per million (ppm).[8]

  • Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural insights.[9]

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of chemical compounds. A validated HPLC method can separate 4-Hydroxyquinazoline-7-carbonitrile from any impurities, starting materials, or by-products.

Protocol for Reverse-Phase HPLC (RP-HPLC)

This protocol is adapted from methods used for similar quinazoline derivatives.[10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.[12]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 300 nm).[8][13]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of 4-Hydroxyquinazoline-7-carbonitrile in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare a working solution by diluting the stock solution with the mobile phase.

Data Analysis:

  • Integrate the peak corresponding to 4-Hydroxyquinazoline-7-carbonitrile.

  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

HPLC_Workflow start Start sample_prep Prepare Sample Solution start->sample_prep hplc_analysis Inject into HPLC System sample_prep->hplc_analysis data_acq Acquire Chromatogram hplc_analysis->data_acq peak_integration Integrate Peaks data_acq->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc end End purity_calc->end

Caption: General workflow for HPLC purity analysis.

X-ray Crystallography: Definitive 3D Structure Determination

For an unambiguous and definitive determination of the three-dimensional structure of 4-Hydroxyquinazoline-7-carbonitrile in the solid state, single-crystal X-ray diffraction is the ultimate technique. This method provides precise bond lengths, bond angles, and crystal packing information.[14][15][16]

Protocol for Single-Crystal X-ray Diffraction

Crystal Growth:

  • Grow single crystals of sufficient size and quality. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture).[16]

Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer head of a diffractometer.

  • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or other phasing techniques.

  • Refine the structural model against the experimental data.[17]

Data Interpretation:

  • Analyze the refined crystal structure to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Examine the crystal packing and any intermolecular interactions, such as hydrogen bonding.

Summary of Analytical Techniques

The following diagram illustrates the logical relationship between the described analytical techniques for a comprehensive characterization of 4-Hydroxyquinazoline-7-carbonitrile.

Analytical_Techniques cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_crystallography Crystallographic Analysis compound 4-Hydroxyquinazoline-7-carbonitrile nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr Structure Elucidation ms Mass Spectrometry (HRMS) compound->ms Molecular Weight & Elemental Composition hplc HPLC compound->hplc Purity Assessment xray X-ray Crystallography compound->xray 3D Structure

Caption: Interrelation of analytical techniques for characterization.

References

  • Al-Hourani, B. J., Al-Abras, R. A., Al-Tel, T. H., Voelter, W., & Al-Abras, M. M. (2018). Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2. ResearchGate. Retrieved from [Link]

  • Yu, M. J., McCowan, J. R., Mason, N. R., Deeter, J. B., & Mendelsohn, L. G. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(14), 2534–2542. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][14][15][17]thiadiazole Moiety and 4-Piperidinyl Linker. Journal of Agricultural and Food Chemistry, 71(49), 19277–19287. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6065. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Hydroxyquinazoline. SIELC Technologies. Retrieved from [Link]

  • Wang, H., et al. (2023). Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. Frontiers in Chemistry, 11, 1284533. Retrieved from [Link]

  • Zhang, L., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1381. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxyquinazoline-7-carbonitrile (C9H5N3O). PubChemLite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. European Journal of Pharmaceutical Sciences, 14(1), 1-7. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 7(3), 274-278. Retrieved from [Link]

  • Polish Journal of Chemistry. (2005). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Polish Journal of Chemistry, 79(8), 1315-1322. Retrieved from [Link]

  • Molbank. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. Retrieved from [Link]

  • Molecules. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 28(20), 7109. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2023). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(1), 1-10. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2018). High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis, 4(2), 35-40. Retrieved from [Link]

  • Molecules. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Molecules, 29(17), 4053. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 795-801. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Evaluation of 4-Hydroxyquinazoline-7-carbonitrile as a Chemical Probe

Abstract: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] Specifically, the parent compound 4-hydroxyquinazoline (also known as quinazolin-4(3H)-one) has been identified as an inhibitor of enzymes such as Poly(ADP-ribose) polymerase (PARP).[7][8][9] This guide focuses on a novel derivative, 4-Hydroxyquinazoline-7-carbonitrile , a compound for which specific biological data is not yet widely available. We present a comprehensive framework for its systematic evaluation as a chemical probe. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to characterize this compound, identify its potential biological targets, and validate its utility for perturbing cellular systems. The methodologies outlined herein are based on established practices for analogous quinazoline derivatives and are designed to ensure scientific rigor and reproducibility.

Part 1: Compound Characterization & Synthesis

A thorough understanding of a chemical probe's physicochemical properties is critical for the design and interpretation of biological assays. Stability, solubility, and purity directly impact a compound's bioavailability and effective concentration.

Physicochemical Properties

While specific experimental data for 4-Hydroxyquinazoline-7-carbonitrile is not yet published, the properties of the parent compound, 4-hydroxyquinazoline, provide a useful baseline. It is imperative for researchers to experimentally determine the properties of the 7-carbonitrile derivative.

Table 1: Physicochemical Properties of 4-Hydroxyquinazoline (for reference) | Property | Value | Source(s) | | :--- | :--- | :--- | | Molecular Formula | C₈H₆N₂O |[7] | | Molecular Weight | 146.15 g/mol |[7] | | Melting Point | 216-219 °C |[7][10] | | Appearance | Off-white to light beige crystalline powder |[7][10] | | Solubility | Soluble in DMSO (up to 100 mM), ethanol, methanol, and water (up to 10 mM).[7][10] | | Stability | Stable for 2 years as supplied. Solutions in DMSO or water may be stored at -20°C for up to 1 month.[7][10] |

Recommended Protocol: Gravimetric Solubility Assessment

This protocol allows for the determination of equilibrium solubility in various solvents, which is crucial for preparing accurate stock solutions and designing in vitro assays.[11]

Objective: To determine the equilibrium solubility of 4-Hydroxyquinazoline-7-carbonitrile in a specific solvent at a given temperature.

Materials:

  • 4-Hydroxyquinazoline-7-carbonitrile (crystalline solid)

  • Selected solvents (e.g., DMSO, water, PBS, ethanol)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Add an excess amount of the solid compound to a pre-weighed vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure a saturated solution is formed.

  • After equilibration, centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

  • Transfer the filtered saturated solution to a pre-weighed container.

  • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Weigh the container with the dried residue.

  • Calculate the solubility (e.g., in mg/mL or µM) based on the mass of the residue and the volume of the supernatant taken.

Synthetic Strategy Overview

The synthesis of 4-Hydroxyquinazoline-7-carbonitrile can be approached via established routes for constructing the quinazoline ring and introducing the nitrile functionality. A plausible pathway involves the cyanation of a pre-formed 7-halo-4-hydroxyquinazoline or building the ring from a nitrile-containing anthranilic acid derivative. The Sandmeyer reaction, starting from a 7-aminoquinazoline intermediate, is a classic and effective method.[12]

Part 2: Proposed Biological Targets & Rationale

The utility of a chemical probe is defined by its ability to specifically interact with and modulate a biological target. Based on extensive research into the quinazoline scaffold, we can hypothesize several potential target classes for 4-Hydroxyquinazoline-7-carbonitrile.

  • Protein Kinases: The quinazoline core is central to numerous FDA-approved kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][13][14][15] These compounds typically act as ATP-competitive inhibitors.

  • Poly(ADP-ribose) Polymerase (PARP): The parent 4-hydroxyquinazoline structure is a known PARP inhibitor.[7][8] PARP inhibitors are a clinically important class of drugs for cancers with deficiencies in DNA repair mechanisms.

  • Nuclear Factor-kappaB (NF-κB) Pathway: Certain quinazoline derivatives have been shown to inhibit the NF-κB signaling pathway, which is implicated in inflammation and cancer.[4]

  • Deubiquitinases (DUBs): More recently, quinazolin-4(3H)-one derivatives have been identified as inhibitors of Ubiquitin-specific-processing protease 7 (USP7), an emerging target in cancer therapy.[16]

A key aspect of a chemical probe is its ability to perturb a specific signaling pathway. The diagram below illustrates the EGFR pathway, a common target for quinazoline-based inhibitors.

EGFR_Pathway Probe 4-Hydroxyquinazoline- 7-carbonitrile (Probe) EGFR EGFR Probe->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Potential inhibition of the EGFR signaling pathway by the chemical probe.

Part 3: Experimental Protocols for Probe Validation

A rigorous, stepwise validation process is essential to characterize a new chemical probe. The following workflow outlines the key experimental stages, from initial screening to in vivo evaluation.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Synthesis Compound Synthesis & Purification Cytotoxicity Cell Viability / Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity EnzymeAssay In Vitro Enzyme Inhibition Assay Cytotoxicity->EnzymeAssay TargetEngagement Cellular Target Engagement (e.g., Western Blot) EnzymeAssay->TargetEngagement Xenograft Tumor Xenograft Model TargetEngagement->Xenograft Efficacy Efficacy & Toxicity Assessment Xenograft->Efficacy

Systematic workflow for the evaluation of a novel chemical probe.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This initial colorimetric assay assesses the compound's effect on cell metabolic activity, providing a measure of cytotoxicity or anti-proliferative effects.[1][13][17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Hydroxyquinazoline-7-carbonitrile against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 4-Hydroxyquinazoline-7-carbonitrile stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 2: Example Data Presentation for In Vitro Cytotoxicity

Cell Line Compound IC₅₀ (µM) after 72h
MCF-7 (Breast) 4-Hydroxyquinazoline-7-carbonitrile Experimental Value
A549 (Lung) 4-Hydroxyquinazoline-7-carbonitrile Experimental Value

| HepG2 (Liver) | 4-Hydroxyquinazoline-7-carbonitrile | Experimental Value |

Protocol: In Vitro Enzyme Inhibition Assay (General Framework)

This protocol provides a general method to directly assess the inhibitory activity of the compound against a purified target enzyme (e.g., a kinase or PARP).[17]

Objective: To determine the IC₅₀ of the compound against a specific purified enzyme.

Materials:

  • Purified recombinant enzyme (e.g., VEGFR-2, PARP-1)

  • Substrate for the enzyme (e.g., specific peptide for kinase, NAD⁺ for PARP)

  • Assay buffer specific to the enzyme

  • Detection reagent (e.g., ADP-Glo™ for kinases, PARP Glo™ Assay kit)

  • 4-Hydroxyquinazoline-7-carbonitrile

  • Positive control inhibitor

  • Microplates (e.g., 384-well white plates)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Reaction Setup: In a microplate, add the enzyme, the substrate, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding the final component (often ATP for kinases or NAD⁺ for PARP).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the product formed (e.g., ADP) or the consumption of a substrate via a luminescent or fluorescent signal.

  • Signal Measurement: Read the plate on a luminometer or fluorometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value using non-linear regression.

Protocol: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol outlines a standard approach for evaluating the in vivo efficacy of a promising chemical probe in a preclinical cancer model.[14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To assess the in vivo antitumor activity of 4-Hydroxyquinazoline-7-carbonitrile in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., NCI-H1975 for NSCLC)

  • Matrigel (optional, for subcutaneous injection)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

  • Group Randomization and Treatment: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., at a specific mg/kg dose) and vehicle control to their respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study. Body weight is a key indicator of general toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.

Table 3: Example Data Presentation for In Vivo Efficacy

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control - Experimental Value - Experimental Value
Compound X 25 Experimental Value Calculated Value Experimental Value

| Compound X | 50 | Experimental Value | Calculated Value | Experimental Value |

Part 4: Analytical Methods for Probe Characterization

Robust analytical methods are essential for confirming the identity and purity of the synthesized probe and for conducting pharmacokinetic (PK) studies.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound and monitor its stability in various media over time.[18] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid) is a common starting point.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying the compound and its potential metabolites in complex biological matrices like plasma or tissue homogenates.[19] This technique offers high sensitivity and selectivity, crucial for pharmacokinetic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for unambiguous structural elucidation of the synthesized compound, confirming its identity. ¹H and ¹³C NMR are standard.[20]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Benchchem. (n.d.). In Vivo Validation of Quinazoline-Based Anticancer Agents: A Comparative Guide.
  • PubMed. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I.
  • ResearchGate. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • ChemicalBook. (2026). 4-Hydroxyquinazoline.
  • ChemBK. (2025). 4-Hydroxyquinazoline.
  • MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • Arabian Journal of Chemistry. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors.
  • Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • ChemicalBook. (n.d.). 4-Hydroxyquinazoline synthesis.
  • Benchchem. (n.d.). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
  • PMC. (n.d.). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Quinazoline-7-carbonitrile from Anthranilic Acid Derivatives.
  • Benchchem. (n.d.). Potential Biological Targets of 4-Hydroxyquinoline-2-acetonitrile: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay.
  • RSC Publishing. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile.
  • PubMed. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors.
  • (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells.
  • PMC. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.
  • Benchchem. (n.d.). Unraveling the Therapeutic Potential of Cinnoline-7-carbonitrile: A Comparative Analysis of Its Biological Effects.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • PubMed. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Benchchem. (n.d.). Analytical Methods for the Detection of 4-hydroxy-N-methylproline: Application Notes and Protocols.
  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinazoline 98 491-36-1.

Sources

Application

Application Notes and Protocols for the Development of Anticancer Agents from 4-Hydroxyquinazoline-7-carbonitrile

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 4-hydroxyquinazoline-7-carbonitrile scaffold for the discovery and developme...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 4-hydroxyquinazoline-7-carbonitrile scaffold for the discovery and development of novel anticancer agents. This document offers detailed protocols for synthesis, in vitro evaluation, and mechanistic studies, underpinned by expert insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.

I. Introduction: The Promise of the Quinazoline Scaffold in Oncology

The quinazoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, most notably in the field of oncology. Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have received FDA approval for the treatment of various cancers, primarily functioning as kinase inhibitors.[1] The 4-hydroxyquinazoline-7-carbonitrile moiety, in particular, serves as a versatile starting point for the synthesis of diverse compound libraries. The nitrile group at the 7-position is a key functional handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The anticancer efficacy of quinazoline derivatives stems from their ability to modulate a wide array of cellular processes critical for cancer cell proliferation and survival. These mechanisms include, but are not limited to, the inhibition of tubulin polymerization, induction of cell cycle arrest and apoptosis, and the targeted inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.[2][3][4] This document will provide a detailed roadmap for harnessing the potential of the 4-hydroxyquinazoline-7-carbonitrile scaffold in the quest for next-generation cancer therapeutics.

II. Synthesis of the 4-Hydroxyquinazoline-7-carbonitrile Core

The synthesis of the 4-hydroxyquinazoline-7-carbonitrile core can be achieved through several established synthetic routes. A common and reliable method involves a multi-step synthesis starting from readily available anthranilic acid derivatives.[5] The following protocol outlines a general and adaptable procedure.

Protocol 1: Synthesis of 4-Hydroxyquinazoline-7-carbonitrile

Application Note: This protocol describes a two-step process involving the cyclization of an appropriately substituted anthranilonitrile followed by the formation of the quinazolinone ring. The choice of starting materials can be adapted to introduce diversity at other positions of the quinazoline ring.

Materials:

  • 2-Amino-4-cyanobenzoic acid

  • Formamide

  • Dowtherm A (or other high-boiling solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 7-Cyano-4(3H)-quinazolinone.

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-cyanobenzoic acid (1.0 eq) with an excess of formamide (5-10 eq).

    • Heat the reaction mixture to 150-160°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to yield 7-cyano-4(3H)-quinazolinone.

  • Step 2: Tautomerization to 4-Hydroxyquinazoline-7-carbonitrile.

    • The product from Step 1 exists in tautomeric equilibrium with the 4-hydroxy form. The ratio of tautomers can be influenced by solvent and pH. For characterization and subsequent reactions, the product can be used as is, with the understanding that it represents an equilibrium mixture.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

III. In Vitro Evaluation of Anticancer Activity: A Tiered Approach

A systematic, tiered approach to in vitro screening is essential for the efficient identification and validation of promising anticancer compounds.[6][7][8] This section outlines a series of protocols for assessing the cytotoxic and antiproliferative effects of novel 4-hydroxyquinazoline-7-carbonitrile derivatives.

Workflow for In Vitro Anticancer Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Insight cluster_2 Tier 3: Target Identification & Validation A Synthesized 4-Hydroxyquinazoline-7-carbonitrile Derivatives B Cytotoxicity Assay (e.g., MTT) against a Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Hits from Tier 1 (Potent and Selective Compounds) C->D Selection Criteria: Potency (low IC50) Selectivity vs. normal cells E Cell Proliferation Assay (e.g., BrdU incorporation) D->E F Apoptosis Assays (e.g., Annexin V/PI Staining) D->F G Cell Cycle Analysis (Propidium Iodide Staining) D->G H Validated Hits with Characterized Cellular Effects G->H Identify compounds that induce cell cycle arrest or apoptosis I Kinase Inhibition Assays (if applicable) H->I J Tubulin Polymerization Assay H->J K Western Blot Analysis of Key Signaling Proteins H->K

Caption: A tiered workflow for the in vitro screening of novel anticancer agents.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] It is a widely used and robust method for initial cytotoxicity screening of large compound libraries.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.1%. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) value for each compound.

Compound IDCancer Cell LineIC50 (µM)Non-cancerous Cell LineIC50 (µM)Selectivity Index (SI)
Lead Compound 1 MCF-72.5MCF-10A>50>20
Lead Compound 2 A5495.1MCF-10A>50>9.8
Control (Doxorubicin) MCF-70.8MCF-10A1.51.875
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Application Note: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] It provides crucial information on the mode of cell death induced by the test compounds.

Materials:

  • Cancer cell line of interest.

  • Test compounds.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Application Note: This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[11] It is a valuable tool for identifying compounds that induce cell cycle arrest.

Materials:

  • Cancer cell line of interest.

  • Test compounds.

  • PI staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described in the apoptosis assay protocol.

  • Cell Fixation and Staining: Harvest the cells, wash with PBS, and fix in cold 70% ethanol. Resuspend the fixed cells in PI staining solution and incubate.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

IV. Elucidating the Mechanism of Action

Identifying the molecular target and the signaling pathways modulated by the lead compounds is a critical step in their development.[12] Based on the known activities of quinazoline derivatives, the following pathways are of particular interest.

Potential Signaling Pathways Targeted by 4-Hydroxyquinazoline-7-carbonitrile Derivatives

G cluster_0 Cell Surface Receptors cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcomes cluster_3 Cytoskeleton EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Apoptosis Apoptosis Quinazoline 4-Hydroxyquinazoline-7-carbonitrile Derivative Quinazoline->EGFR Inhibition Quinazoline->PI3K Inhibition Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Apoptosis Disruption leads to Quinazoline_tubulin 4-Hydroxyquinazoline-7-carbonitrile Derivative Quinazoline_tubulin->Tubulin Inhibition of Polymerization

Caption: Potential signaling pathways targeted by 4-hydroxyquinazoline-7-carbonitrile derivatives.

Protocol 5: Western Blot Analysis

Application Note: Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins, providing insights into the mechanism of action of the test compounds.

Materials:

  • Cancer cell line of interest.

  • Test compounds.

  • Lysis buffer.

  • Primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, anti-cleaved PARP).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescence detection reagents.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Block the membrane and incubate with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Signal Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

V. Structure-Activity Relationship (SAR) Studies and Lead Optimization

The 4-hydroxyquinazoline-7-carbonitrile scaffold offers multiple points for chemical modification to improve anticancer activity and drug-like properties. SAR studies are crucial for guiding the rational design of more potent and selective analogs.[13]

Key Positions for Modification:

  • Position 2: Substitution at this position can significantly impact activity. Introducing various aryl or alkyl groups can modulate interactions with the target protein.

  • Position 4 (Hydroxy Group): While the 4-oxo/4-hydroxy tautomerism is a key feature, derivatization of the hydroxyl group can be explored to alter solubility and cell permeability.

  • Position 7 (Nitrile Group): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for derivatization.

  • Other Positions on the Quinazoline Ring: Substitutions at positions 5, 6, and 8 can influence the electronic properties and steric profile of the molecule, affecting target binding and pharmacokinetic parameters.

A systematic library of derivatives should be synthesized and screened using the assays described above to build a comprehensive SAR model. This will enable the identification of key structural features required for potent and selective anticancer activity, ultimately leading to the selection of a lead candidate for further preclinical development.

VI. Conclusion

The 4-hydroxyquinazoline-7-carbonitrile scaffold represents a highly promising starting point for the development of novel anticancer agents. The detailed protocols and strategic guidance provided in these application notes offer a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new derivatives. By combining rational drug design with a systematic screening cascade, researchers can effectively explore the therapeutic potential of this versatile chemical class and contribute to the discovery of the next generation of cancer therapies.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
  • Biological Mechanisms of Anti-tumor Action of Quinazoline... | Download Scientific Diagram - ResearchGate. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (n.d.).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
  • Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22).
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023, March 1).
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8).
  • Anti- Tumor assay / Screening of Anticancer Drugs | PDF - Slideshare. (n.d.).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives - Benchchem. (n.d.).
  • Synthesis, molecular docking, biological potentials and structure activity relationship of new quinazoline and quinazoline-4-one derivatives - Plu.mx. (n.d.).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (2024, March 21).
  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. (2001, February 26).
  • Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs - PMC. (n.d.).
  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors - MDPI. (2023, August 14).
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. (2025, February 5).
  • An In-depth Technical Guide to the Synthesis of Quinazoline-7-carbonitrile from Anthranilic Acid Derivatives - Benchchem. (n.d.).
  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed - NIH. (2016, May 26).
  • Rational Drug Design of Small Molecule Anticancer Agents: Early Clinical Development. (2007, October 15).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Cancer Research - Discovery of Small Molecule Cancer Drugs | Vulcanchem. (n.d.).
  • Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile - Benchchem. (n.d.).
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - ResearchGate. (2025, August 9).
  • Synthesis and anticancer activity of new quinazoline derivatives - PubMed. (2017, November 15).
  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (n.d.).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 4-Hydroxyquinazoline-7-carbonitrile

Welcome to the technical support center for 4-Hydroxyquinazoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Hydroxyquinazoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. In our experience, improper storage is a primary source of experimental variability and can compromise the validity of your results. This document provides in-depth, field-proven insights into the causes of degradation and robust protocols to prevent it.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the storage and handling of 4-Hydroxyquinazoline-7-carbonitrile.

Q1: What are the ideal storage conditions for solid 4-Hydroxyquinazoline-7-carbonitrile? A1: To maximize shelf-life and prevent degradation, the compound should be stored as a solid at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[1] It is crucial to use a tightly sealed, opaque or amber-colored vial to minimize exposure to moisture, oxygen, and light.[1]

Q2: What is the most common degradation pathway for this compound? A2: The primary and most probable degradation pathway is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH) , which forms 4-Hydroxyquinazoline-7-carboxylic acid.[1] This reaction is catalyzed by moisture and can be accelerated by acidic or basic conditions.[1] While the quinazoline ring is generally stable, it can degrade under harsh conditions like boiling in strong acids or bases.[1][2]

Q3: How can I tell if my sample has degraded? A3: The most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC).[1] The appearance of new peaks, especially one corresponding to the more polar 4-Hydroxyquinazoline-7-carboxylic acid, is a definitive indicator of degradation.[1] Secondary signs can include physical changes such as discoloration (e.g., turning yellow or brown), a change in texture, or decreased solubility compared to a fresh batch.[1]

Q4: Is it safe to store 4-Hydroxyquinazoline-7-carbonitrile in solution? A4: It is strongly recommended to store the compound as a solid.[1] While some related quinazoline derivatives show short-term stability in solvents like DMSO at -20°C for up to a month, preparing fresh solutions for each experiment is the best practice to avoid solvent-mediated degradation.[1][3] If you must store solutions, do so for the shortest possible time at ≤ -20°C, protected from light, and in small, single-use aliquots to avoid repeated freeze-thaw cycles. A preliminary stability study in your chosen solvent is highly advisable.

Q5: My experimental results are inconsistent. Could this be a storage issue? A5: Absolutely. Inconsistent results and a perceived loss of potency are classic signs of compound degradation.[4] Degradation reduces the effective concentration of your active compound and introduces impurities that could interfere with your assay.[1] We recommend performing a purity check on your compound stock whenever you observe unexpected variability in your results.[1]

Troubleshooting Guide for Degradation Issues

This guide provides a systematic approach to diagnosing and resolving common issues related to the degradation of 4-Hydroxyquinazoline-7-carbonitrile.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS chromatogram. Hydrolysis of the nitrile group. [1] This is the most likely cause, resulting in the formation of 4-Hydroxyquinazoline-7-carboxylic acid.1. Confirm Identity: If possible, confirm the identity of the new peak by comparing its retention time with a reference standard of 4-Hydroxyquinazoline-7-carboxylic acid or by using mass spectrometry.[1]2. Review Storage: Immediately verify that your storage conditions meet the recommended standards (2-8°C, inert atmosphere, protection from light and moisture).[1]3. Use Fresh Solutions: Always prepare solutions immediately before use.[1]
Discoloration or change in physical appearance (e.g., powder clumping). General degradation or moisture absorption. Exposure to light, reactive atmospheric contaminants, or moisture can cause non-specific degradation or physical changes.[1]1. Discard Sample: It is safest to discard the visibly degraded sample to avoid compromising your experiments.[1]2. Check Container Integrity: Ensure your storage container is tightly sealed and made of an appropriate material (amber glass is preferred).[1]3. Inert Atmosphere: Re-evaluate your procedure for storing under an inert gas. Ensure the vial was properly flushed before sealing.
Poor solubility compared to a new batch. Presence of the degradation product. The carboxylic acid degradation product may have different solubility characteristics than the parent nitrile compound.[1]1. Verify Purity: Run an HPLC analysis to confirm the purity of the problematic batch.[1]2. Use High-Purity Stock: If degradation is confirmed, switch to a fresh, high-purity sample of 4-Hydroxyquinazoline-7-carbonitrile.[1]
Inconsistent biological assay results or loss of potency. Degradation of starting material. This leads to a lower effective concentration of the active compound and introduces impurities that may have off-target effects.[1][4]1. Purity Check: Perform a purity analysis (e.g., HPLC, LC-MS) of your compound stock immediately.[1]2. Aliquot Stock: For future use, weigh out small amounts of the solid compound into individual vials for single use to prevent contamination and repeated exposure of the main stock.
Logical Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting unexpected experimental results that may be linked to compound stability.

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckPurity Perform HPLC/LC-MS Purity Check on Compound Stock Start->CheckPurity IsDegraded Is Degradation Detected? (New Peaks / Low Purity) CheckPurity->IsDegraded ReviewStorage Review Storage Conditions: - Temperature (2-8°C) - Inert Atmosphere - Light Protection - Moisture Seal IsDegraded->ReviewStorage Yes InvestigateOther Investigate Other Experimental Variables: - Assay reagents - Cell viability - Instrument performance IsDegraded->InvestigateOther No Discard Discard Degraded Stock. Order New, High-Purity Compound. ReviewStorage->Discard ImplementNewSOP Implement Strict Storage SOP: - Aliquot upon receipt - Use fresh solutions Discard->ImplementNewSOP End Problem Resolved ImplementNewSOP->End End2 Continue Investigation InvestigateOther->End2

Caption: A decision tree for troubleshooting compound stability issues.

Scientific Background: Degradation Pathways

Understanding the chemical vulnerability of 4-Hydroxyquinazoline-7-carbonitrile is key to preventing its degradation.

Primary Pathway: Nitrile Hydrolysis

The carbon atom in a nitrile group (-C≡N) is electrophilic and susceptible to nucleophilic attack by water.[5] This hydrolysis reaction is the most significant stability concern for 4-Hydroxyquinazoline-7-carbonitrile under typical storage and experimental conditions. The reaction proceeds in two steps, first forming an intermediate carboxamide, which is then further hydrolyzed to the corresponding carboxylic acid.

DegradationPathway Compound 4-Hydroxyquinazoline-7-carbonitrile (-C≡N) Intermediate Intermediate Amide (-CONH2) Compound->Intermediate + H2O (slow, moisture-catalyzed) Product 4-Hydroxyquinazoline-7-carboxylic acid (-COOH) Intermediate->Product + H2O (faster)

Caption: The primary degradation pathway via nitrile hydrolysis.

This process can be accelerated by:

  • Moisture: The presence of water is the primary requirement for this reaction. Hygroscopic compounds are particularly at risk.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of nitriles. Buffers used in assays can be a source of this stress.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

Detailed Protocols

These protocols provide step-by-step methodologies for assessing the stability and purity of your 4-Hydroxyquinazoline-7-carbonitrile sample.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability profile of your compound.[6] It involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways.[4][7] This information is crucial for developing stability-indicating analytical methods.

Objective: To identify the degradation products of 4-Hydroxyquinazoline-7-carbonitrile under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 4-Hydroxyquinazoline-7-carbonitrile in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Apply Stress Conditions (in separate, clearly labeled vials):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[7][8]

    • Thermal Degradation: Place a vial of the stock solution (for solution stability) and a vial of the solid compound in an oven set to 60-80°C.[4][8]

    • Photolytic Degradation: Expose a stock solution in a chemically inert, transparent container (e.g., quartz cuvette or clear glass vial) to a light source providing both UV and visible light.[4] Run a control sample protected from light (wrapped in aluminum foil) alongside it.

  • Incubation and Sampling:

    • Incubate all samples under their respective conditions.

    • Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).[4]

    • For acid/base hydrolysis samples, neutralize them with an equimolar amount of base/acid, respectively, before HPLC analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation, as excessive stress can lead to secondary degradation products not relevant to normal storage.[7]

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid (0.1M HCl) Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base Base (0.1M NaOH) Base->Sampling Oxidation Oxidation (3% H2O2) Oxidation->Sampling Thermal Thermal (60-80°C) Thermal->Sampling Photo Photolytic (UV/Vis Light) Photo->Sampling Stock Prepare 1 mg/mL Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Neutralize->HPLC Analysis Identify Degradants & Determine Degradation Pathways HPLC->Analysis

Caption: Experimental workflow for a forced degradation study.

Protocol 2: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method to assess the purity of 4-Hydroxyquinazoline-7-carbonitrile and detect its primary degradation product. Method optimization may be required based on your specific instrumentation.

Objective: To quantify the purity of 4-Hydroxyquinazoline-7-carbonitrile and separate it from potential impurities.

Parameter Recommended Condition Rationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of small organic molecules.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcid modifier improves peak shape and resolution. Formic acid is MS-compatible.[1][9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric AcidCommon organic solvent for reverse-phase chromatography.[1][9]
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minA gradient is necessary to elute the parent compound and any more polar (degradation product) or less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV/Vis Detector (e.g., 230-254 nm) or PDAThe quinazoline ring system is UV-active. A Photo-Diode Array (PDA) detector is recommended to assess peak purity.
Injection Volume 5-10 µLStandard injection volume.
Column Temp 25-30°CControlled temperature ensures reproducible retention times.

Method Validation: For routine use, the HPLC method should be validated to confirm it is specific, accurate, precise, and linear.[4] Specificity is critical and is demonstrated by showing that degradation products do not co-elute with the parent compound.[4]

References
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (2026, February 6).
  • Preventing degradation of Quinazoline-7-carbonitrile during storage - Benchchem. (n.d.).
  • Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
  • 4-Hydroxyquinazoline | 491-36-1 - ChemicalBook. (2026, February 3).
  • 4-Hydroxyquinazoline - SIELC Technologies. (2018, May 16).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Nitrile - Wikipedia. (n.d.).
  • Quinazoline - Wikipedia. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinazoline Synthesis

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this vital heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this vital heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their synthesis is not without challenges. This resource provides in-depth, experience-driven answers to common problems, explaining the chemical reasoning behind each troubleshooting step to empower you in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design and strategy.

Q1: There are many ways to synthesize quinazolines. Which route should I choose?

A1: The optimal synthetic route depends on the substitution pattern of your target molecule and the availability of starting materials.

  • For 4(3H)-Quinazolinones: The Niementowski reaction , a classic method involving the condensation of an anthranilic acid with an amide, is a straightforward choice.[3][4] Modern variations using microwave irradiation can significantly reduce reaction times and improve yields.[4][5][6]

  • For Substituted Quinolines/Quinazolines: The Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is highly versatile.[7][8] It can be catalyzed by acids, bases, or even proceed under neutral conditions at high temperatures.[7]

  • For Modern, Greener Approaches: Numerous transition-metal-catalyzed (e.g., using copper, palladium, rhodium) and metal-free methods have been developed.[9][10][11][12][13] These often offer milder reaction conditions, broader functional group tolerance, and higher efficiency.[14][15][16][17] For instance, organocatalytic oxidative condensation using salicylic acid and oxygen as a green oxidant is a practical option for larger-scale synthesis.[15][16]

Q2: What are the most critical reaction parameters to control for a successful synthesis?

A2: While every reaction is unique, three parameters are universally critical:

  • Temperature: Quinazoline synthesis can be highly temperature-sensitive. Classical methods like the Niementowski or Bischler cyclizations often require high heat (>120°C) to drive the reaction.[18] In contrast, many modern catalytic systems operate under milder conditions.[18] It is essential to optimize the temperature for your specific protocol to avoid degradation of starting materials or products.[18]

  • Catalyst Choice: The catalyst is arguably the most influential factor. The options are vast, ranging from simple Brønsted/Lewis acids (p-TsOH, ZnCl₂) and bases (KOH, piperidine) to complex transition-metal catalysts (Pd, Cu, Rh, Mn-based).[7][9][10][11][12] The catalyst's role is to facilitate key steps like C-N bond formation and cyclization, enhancing both rate and selectivity.[18]

  • Solvent: The solvent not only dissolves reactants but also influences reaction pathways. Common choices include DMF, toluene, ethanol, and DMSO.[18] In some cases, solvent-free conditions, particularly under microwave irradiation, can be highly effective, reducing waste and simplifying work-up.[6][13][19]

Q3: Can microwave irradiation really improve my synthesis?

A3: Absolutely. Microwave-assisted synthesis has proven to be a powerful tool for preparing quinazolines and quinazolinones.[4][5] The primary advantages are a dramatic reduction in reaction time—from hours to mere minutes—and often, a significant increase in yield.[4][6][20] This is particularly beneficial for reactions that traditionally require harsh, high-temperature conditions, like the Niementowski synthesis.[4][5][6] By using a dedicated laboratory microwave reactor, you can precisely control temperature and pressure, ensuring reproducibility and safety.[4]

Troubleshooting Guide: From Low Yields to Side Products

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Yield of the Desired Quinazoline

This is the most common issue encountered. A systematic approach is the key to solving it.

Q: My reaction has a very low yield, or I'm only recovering starting materials. What's wrong?

A: This issue typically stems from four potential causes: incomplete reaction, suboptimal catalyst activity, degradation of materials, or inefficient purification.

Below is a decision-making workflow to systematically diagnose the cause of low yield.

G start Low Yield Observed check_sm Monitor Reaction by TLC/LC-MS. Is Starting Material (SM) Consumed? start->check_sm sub_no No, SM Remains check_sm->sub_no No sub_yes Yes, SM Consumed check_sm->sub_yes Yes action_incomplete Action: Incomplete Reaction - Increase Temperature - Extend Reaction Time - Use Microwave Irradiation sub_no->action_incomplete action_catalyst Action: Suboptimal Catalyst - Screen Different Catalysts (Lewis Acids, Metals, Organocatalysts) - Check Catalyst Quality/Activity sub_no->action_catalyst action_degradation Action: Degradation - Lower Reaction Temperature - Use Milder Catalyst/Conditions - Check for Air/Moisture Sensitivity sub_yes->action_degradation action_purification Action: Purification Loss - Analyze Crude Mixture (NMR, LC-MS) - Optimize Chromatography (Column, Eluent) - Consider Recrystallization sub_yes->action_purification outcome Yield Improved? action_incomplete->outcome action_catalyst->outcome action_degradation->outcome action_purification->outcome

Caption: A flowchart for systematically troubleshooting low-yield quinazoline synthesis.

Potential Cause Recommended Action & Explanation Expected Outcome
Incomplete Reaction Extend reaction time, increase temperature, or use microwave irradiation. [18] The activation energy for the final cyclization step can be high. Monitoring the reaction by TLC or LC-MS is crucial to determine if the reaction has simply not run long enough.[18]Increased conversion of starting materials to the desired product.[18]
Suboptimal Catalyst Screen different catalysts. The choice is vast, including Lewis acids (Zn(OTf)₂), transition metals (Cu, Pd), or even metal-free options like iodine or organic acids.[18][21] The catalyst's efficacy is highly dependent on the specific substrates. Ensure your catalyst is not old or deactivated.Enhanced reaction rate and selectivity, leading to a higher yield.[18]
Degradation of Materials Employ milder reaction conditions. High temperatures or overly strong acidic/basic conditions can decompose sensitive starting materials or the final quinazoline product.[18] Consider a lower temperature or a more selective, modern catalyst that operates under milder conditions.Minimized degradation, improving overall isolated yield.[18]
Purification Issues Analyze the crude reaction mixture before purification. If LC-MS or crude NMR shows a good conversion to the product, the issue may be with your work-up or chromatography. The product might be lost during extraction or be difficult to separate from byproducts.Improved recovery of the synthesized product.
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace can be frustrating. Identifying and mitigating these side reactions is key.

Q: My reaction is messy. I'm observing major side products. What are they and how do I prevent them?

A: Side product formation is often a result of reaction conditions favoring alternative pathways. Common culprits include self-condensation, dimerization, or the formation of stable quinazolinone byproducts.

G sub_a 2-Aminoaryl Ketone Self-Condensation prod_a Dimer/Polymer Byproducts sub_a:f1->prod_a High Temp sub_b Anthranilic Acid + Amide Niementowski Reaction prod_b Quinazolin-4-one Byproduct sub_b:f1->prod_b Sub-optimal Stoichiometry sub_c Active Methylene Ketone Base-Catalyzed Friedländer prod_c Aldol Self-Condensation Product sub_c:f1->prod_c Strong Base

Caption: Common side reactions encountered during quinazoline synthesis.

  • Issue: Dimerization/Polymerization

    • Cause: This often occurs with 2-aminoaryl ketones at high temperatures, leading to complex mixtures.[7]

    • Solution: Optimize the reaction temperature by running a gradient to find the lowest effective temperature. Using a more efficient catalyst can often allow for lower temperatures, minimizing this side reaction.[7]

  • Issue: Formation of Quinazolinone Byproducts (e.g., in Niementowski Synthesis)

    • Cause: The reaction between anthranilic acid and amides (like formamide) can sometimes stall or proceed down an alternative pathway to form the more stable 4-oxo-3,4-dihydroquinazoline (quinazolinone).[5][18]

    • Solution: Using an excess of the amide reagent (e.g., formamide) can push the equilibrium towards the desired quinazoline.[5][18] Additionally, carefully adjusting the pH can influence the reaction pathway and suppress quinazolinone formation.[5][18]

  • Issue: Aldol Condensation of Ketone Reagent (in Friedländer Synthesis)

    • Cause: In base-catalyzed variants of the Friedländer synthesis, the ketone containing the α-methylene group can undergo self-aldol condensation before it has a chance to react with the 2-aminoaryl carbonyl compound.[7]

    • Solution: Instead of adding all reagents at once, try a slow addition of the ketone to the mixture of the 2-aminoaryl ketone and the base catalyst. This keeps the concentration of the enolizable ketone low, favoring the desired cross-condensation. Alternatively, switching to an acid catalyst like p-TsOH can completely prevent this side reaction.[7]

Validated Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol provides a reliable, step-by-step method for synthesizing a substituted quinazoline, demonstrating a modern, metal-free catalytic approach. The mechanism involves an initial acid-catalyzed aldol condensation followed by cyclization and dehydration.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Molecular iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), ethanol (5 mL), and molecular iodine (0.1 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (2 x 10 mL) to quench and remove the iodine catalyst, followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure quinazoline derivative.[18]

This validated protocol offers a robust starting point for your syntheses. Remember that every substrate is different, and further optimization of catalyst loading, temperature, and reaction time may be necessary to achieve the best results.

References

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 100(9), 101111.
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92.
  • Butt, M. A., & Mbona, N. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 24(9), 1693.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Tech Support.
  • Yin, B., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 969816.
  • Paul, S., & Singh, P. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(10), 2241-2252.
  • BenchChem. (2025).
  • Shaik, N. B., et al. (2024).
  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. International Journal of Pharmaceutical Sciences and Research, 13(10), 3745-3758.
  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-531.
  • Kumar, A., & Kumar, A. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.
  • Yamamoto, S., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849868.
  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem Tech Support.
  • Yamamoto, S., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849868.
  • Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1898.
  • Potter, G. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1124-1128.
  • Fehrentz, T., et al. (2015). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 80(15), 7447-7454.
  • Al-Suaily, K. K., & Ahmed, A. A. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580.
  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. In Wikipedia. Retrieved March 7, 2026.
  • Al-Adilee, K. J. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1).
  • Al-Suaily, K. K., & Ahmed, A. A. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580.
  • Asghari, S., Ramezani, M., & Ramezani, F. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Journal of Chemistry, 2021, 6682700.
  • Siddiqui, S., & Siddiqui, N. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Arkivoc, 2005(13), 98-108.
  • Saha, A., et al. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2020(5), 209-242.

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Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Quinazoline Compounds in Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor quinazoline compound solubility in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your data.

Introduction: The Quinazoline Solubility Challenge

Quinazoline-based compounds are a cornerstone of modern medicinal chemistry, with many derivatives showing potent activity as kinase inhibitors and anticancer agents.[1] However, their characteristic rigid, planar, and lipophilic structures, while often crucial for target binding, frequently lead to poor aqueous solubility.[2] This inherent low solubility can cause a cascade of experimental problems, including compound precipitation, underestimated potency, high data variability, and ultimately, misleading structure-activity relationships (SAR).[3][4]

Addressing solubility issues from the earliest stages of discovery is paramount for generating reliable data and making informed decisions about compound progression.[2][5] This guide is structured to help you diagnose, troubleshoot, and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my quinazoline compounds so poorly soluble in aqueous assay buffers?

A1: The limited aqueous solubility of many quinazoline derivatives stems from their physicochemical properties. Their molecular architecture often includes rigid, aromatic ring systems and lipophilic functional groups, which are favorable for binding to target proteins but unfavorable for dissolution in water.[2] The strong intermolecular forces in the crystal lattice of these compounds further hinder their ability to dissolve.[6]

Q2: What are the immediate signs of a solubility problem in my assay?

A2: Common indicators of poor solubility include:

  • Visible Precipitation: You may see cloudiness, particulates, or a film in your assay wells, especially after adding the compound from a concentrated DMSO stock.[7]

  • High Variability Between Replicates: Inconsistent amounts of soluble compound in different wells can lead to significant variations in your experimental results.[7]

  • Poor Correlation Between Assays: A compound that is potent in an enzymatic assay might show little to no activity in a cell-based assay, which could be due to precipitation in the cell culture medium.[8]

  • Inaccurate Potency Measurement: If a compound precipitates, its effective concentration in the assay is lower than the nominal concentration, leading to an underestimation of its true potency.[3]

Q3: I've prepared a 10 mM stock of my quinazoline compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do first?

A3: This phenomenon, often called "DMSO shock," is a common issue.[8] The first and simplest step is to reduce the final concentration of your compound in the assay to a level below its solubility limit.[2][9] It's also crucial to keep the final DMSO concentration as low as possible, typically below 1% (v/v), as higher concentrations can promote precipitation.[2][10]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

If lowering the final concentration is not feasible or doesn't resolve the issue, consider the following strategies:

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds.[2][8] They work by reducing the overall polarity of the solvent system.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), such as PEG300 or PEG400[9][11]

Step-by-Step Protocol:

  • Prepare an intermediate dilution of your DMSO stock solution in the chosen co-solvent.

  • Add this intermediate dilution to your final assay buffer, ensuring the final co-solvent concentration is within a range tolerated by your assay system (typically 1-5% v/v).[11]

  • Always include a vehicle control containing the same final concentration of DMSO and co-solvent to account for any effects on the assay.

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[11][12]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80)[11]

  • Polysorbate 20[2]

  • Pluronic® F-68[11]

Step-by-Step Protocol:

  • Prepare your assay buffer containing a low concentration of the chosen surfactant (e.g., 0.01-0.1%).[11]

  • Add your quinazoline compound (from a DMSO stock) to the surfactant-containing buffer.

  • As with co-solvents, ensure your vehicle control contains the same surfactant concentration.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and enhancing solubility.[2][11][13]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[11]

Step-by-Step Protocol:

  • Prepare a solution of HP-β-CD in your assay buffer.

  • Pre-incubate your quinazoline compound with the HP-β-CD solution before the final dilution into the assay.

  • This pre-complexation step can significantly improve the compound's solubility.[2]

Issue 2: Inconsistent and Unreliable Assay Results

High variability in your data can often be traced back to solubility issues. Here’s a systematic approach to diagnose and address this problem.

Before adding your final detection reagents, carefully inspect your assay plate under a microscope for any signs of compound precipitation.[7] This simple step can often confirm if solubility is the root cause of the variability.

Scientific Rationale: Kinetic solubility is the maximum concentration a compound can reach when a small volume of a concentrated DMSO stock is added to an aqueous buffer.[8][14] This is a more relevant measure for most in vitro assays than thermodynamic solubility.[15] Knowing the kinetic solubility of your compound in your specific assay buffer is crucial for setting appropriate assay concentrations.

Experimental Workflow: Kinetic Solubility Assay (Nephelometry)

This protocol outlines a high-throughput method for determining kinetic solubility.[14][16]

  • Preparation of Stock Solutions: Dissolve the test compound in DMSO to create a concentrated stock solution.

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the assay buffer to each well to achieve the desired final compound concentrations.

  • Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature for a specified time (e.g., 2 hours).

  • Measurement: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[15][16]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary, especially for in vivo studies.

Formulation StrategyMechanism of ActionExample Application
Salt Formation Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.[11]Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[11]
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.[11][17]A solid dispersion of Lapatinib with the polymer HPMCP HP-55 significantly increased its dissolution rate.[11]
Nanosuspension Reduces drug particle size to the nanometer range, increasing the surface area for dissolution.[5][11]A nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2 times compared to ordinary liposomes.[11]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids, enhancing absorption.[9][12]Self-emulsifying drug delivery systems (SEDDS) can improve the absorption and bioavailability of lipophilic compounds.[9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing quinazoline solubility issues.

G cluster_0 cluster_1 Troubleshooting Strategies cluster_2 start Start: Poorly Soluble Quinazoline Compound stock_solution Prepare Concentrated Stock in 100% DMSO start->stock_solution dilute Dilute into Aqueous Assay Buffer stock_solution->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip No precip Precipitation Occurs observe->precip Yes strategy1 Strategy 1: Lower Final Concentration precip->strategy1 strategy2 Strategy 2: Use Co-solvents (e.g., PEG, Ethanol) strategy1->strategy2 If still precipitates success Successful Solubilization: Proceed with Assay strategy1->success Success strategy3 Strategy 3: Add Surfactants (e.g., Tween 80) strategy2->strategy3 If still precipitates strategy2->success Success strategy4 Strategy 4: Use Cyclodextrins (e.g., HP-β-CD) strategy3->strategy4 If still precipitates strategy3->success Success re_evaluate Re-evaluate Assay Conditions & Compound strategy4->re_evaluate If still precipitates strategy4->success Success

Caption: Troubleshooting workflow for quinazoline solubility.

Signaling Pathway Context: EGFR Inhibition

Many quinazoline derivatives function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Understanding the target pathway is crucial for interpreting assay results.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Quinazoline Inhibitor Quinazoline->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition.

References

  • BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives.
  • BenchChem. (n.d.). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Rana, S., & Sharma, S. (2019). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate.
  • S.L., & S.J. (2017). The physicochemical characters of quinazoline, 2-quinazolinone,... ResearchGate.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Aneesh, T. P., & Sreejith, K. R. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
  • Van der Nagel, J. H., & Van den Mooter, G. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
  • Miller, D. (2026, February 11). Solving the Problem of Insolubility: Part I. The Medicine Maker.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • (n.d.). Overcoming the Challenge of Poor Drug Solubility.

Sources

Optimization

Technical Support Center: Synthesis of 4-Hydroxyquinazoline-7-carbonitrile

Welcome to the Technical Support Center for the synthesis of 4-Hydroxyquinazoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxyquinazoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.

Introduction

4-Hydroxyquinazoline-7-carbonitrile is a key building block in medicinal chemistry, with its scaffold appearing in numerous compounds with diverse biological activities. The presence of the hydroxyl and carbonitrile functionalities offers versatile handles for further chemical modifications. However, like any multi-step synthesis, the preparation of high-purity 4-Hydroxyquinazoline-7-carbonitrile can present challenges, including the formation of various impurities that can complicate purification and impact downstream applications. This guide, compiled by our Senior Application Scientists, aims to provide practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Hydroxyquinazoline-7-carbonitrile and their associated impurities?

A common and practical route for the synthesis of 4-Hydroxyquinazoline-7-carbonitrile is the Niementowski reaction, which involves the cyclization of a substituted anthranilic acid with a one-carbon source, typically formamide.[1][2] In this case, the starting material would be 2-amino-4-cyanobenzoic acid.

Caption: Niementowski synthesis of 4-Hydroxyquinazoline-7-carbonitrile.

Common impurities can be categorized based on their origin:

  • Starting Material-Related Impurities: Impurities present in the 2-amino-4-cyanobenzoic acid starting material will be carried through the synthesis.

  • Process-Related Impurities (Side Reactions): These are byproducts formed during the cyclization reaction.

  • Degradation Products: The final product or intermediates may degrade under the reaction conditions or during storage.

Q2: What specific impurities should I be aware of from the 2-amino-4-cyanobenzoic acid starting material?

The quality of your starting material is critical for a clean reaction.[3] Impurities in 2-amino-4-cyanobenzoic acid can arise from its own synthesis, which often involves the amination of a halogenated precursor or reduction of a nitro group.[4][5]

Potential Starting Material Impurities:

Impurity NameStructureOrigin
2-Chloro-4-cyanobenzoic acid Incomplete amination during synthesis from this precursor.
2-Amino-4-carboxybenzoic acid Hydrolysis of the nitrile group of the starting material or a precursor.
Isomeric Aminobenzoic Acids Impurities from the synthesis of the substituted benzene ring.
Unreacted Precursors e.g., 2-Nitro-4-cyanobenzoic acidIncomplete reduction if the synthesis involves a nitro group reduction step.
Q3: What are the major process-related impurities formed during the Niementowski reaction?

The high temperatures often employed in the Niementowski reaction can lead to several side reactions.[6]

Common Process-Related Impurities:

Impurity NameStructureFormation Mechanism
N-(2-Cyano-4-carboxyphenyl)formamide Incomplete cyclization of the intermediate formed between 2-amino-4-cyanobenzoic acid and formamide.
Decarboxylation Product (3-aminobenzonitrile) Decarboxylation of the starting material at high temperatures, which can lead to other byproducts.[7]
Dimerization Products Intermolecular reactions, especially at high concentrations and temperatures.
Q4: What are the likely degradation products of 4-Hydroxyquinazoline-7-carbonitrile?

The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[8]

Potential Degradation Products:

Impurity NameStructureFormation Mechanism
4-Hydroxyquinazoline-7-carboxamide Partial hydrolysis of the nitrile group.
4-Hydroxyquinazoline-7-carboxylic acid Complete hydrolysis of the nitrile group.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 4-Hydroxyquinazoline-7-carbonitrile.

Caption: A systematic workflow for troubleshooting synthesis issues.

Issue 1: Low Yield of 4-Hydroxyquinazoline-7-carbonitrile
Potential Cause Recommended Action Scientific Rationale
Incomplete Reaction Monitor the reaction closely using Thin Layer Chromatography (TLC).[3] If the starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.The Niementowski reaction often requires high temperatures and sufficient time for complete cyclization.[1] The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions.
Suboptimal Reaction Temperature Perform small-scale experiments to screen a range of temperatures (e.g., 150-180 °C). Microwave-assisted synthesis can also be explored for shorter reaction times and potentially higher yields.[9]An optimal temperature is a balance between achieving a sufficient reaction rate and minimizing thermal degradation of starting materials and products.
Impure Starting Material Analyze the purity of the 2-amino-4-cyanobenzoic acid using HPLC or NMR. If significant impurities are detected, purify the starting material by recrystallization.[4]Impurities in the starting material can inhibit the reaction or lead to the formation of side products, consuming reactants and lowering the yield of the desired product.[3]
Issue 2: Presence of Multiple Impurities in the Crude Product
Observed Impurity (by LC-MS or NMR) Potential Cause Recommended Action
Peak corresponding to N-(2-Cyano-4-carboxyphenyl)formamide Incomplete cyclization of the intermediate.Increase the reaction temperature or time to promote the final ring-closing step. The use of a dehydrating agent in small-scale trials could be explored, though this deviates from the standard Niementowski protocol.
Peak corresponding to 4-Hydroxyquinazoline-7-carboxylic acid Hydrolysis of the nitrile group.[8]Ensure anhydrous reaction conditions. If the hydrolysis occurs during workup, minimize the exposure to acidic or basic aqueous solutions and high temperatures.
Multiple unidentified peaks Formation of various side products due to high reaction temperatures.Lower the reaction temperature and extend the reaction time. Purify the crude product using column chromatography to isolate the desired compound.[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinazoline-7-carbonitrile via Niementowski Reaction

This protocol describes a general procedure for the synthesis of 4-Hydroxyquinazoline-7-carbonitrile.

Materials:

  • 2-Amino-4-cyanobenzoic acid

  • Formamide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-cyanobenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents).[2]

  • Heat the mixture to reflux (approximately 160-180 °C) with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[10]

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This protocol provides a general method for the analysis of 4-Hydroxyquinazoline-7-carbonitrile and its potential impurities.

Caption: A typical workflow for HPLC-based impurity analysis.

HPLC Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS)[4]
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific sample and HPLC system.

References

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxyquinazoline-7-carbonitrile

Prepared by: Gemini, Senior Application Scientist Introduction Welcome to the technical support center for the synthesis of 4-Hydroxyquinazoline-7-carbonitrile. This guide is designed for researchers, chemists, and proce...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis of 4-Hydroxyquinazoline-7-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in numerous FDA-approved drugs.[1] The 4-hydroxy (or its tautomeric 4-oxo) form, combined with the versatile carbonitrile group at the 7-position, makes this molecule a critical intermediate for further elaboration in drug discovery programs.

However, scaling up any chemical synthesis introduces challenges that are often not apparent at the gram scale.[2] A reaction that proceeds with an 85% yield in the lab may yield only 50% in a larger reactor due to issues with mass and heat transfer, mixing, and reagent addition.[3] This document provides a structured, in-depth guide to navigate these complexities, offering field-proven insights in a troubleshooting-focused, question-and-answer format.

Recommended Synthetic Pathway Overview

The most robust and scalable synthesis of 4-Hydroxyquinazoline-7-carbonitrile (which exists predominantly as its tautomer, Quinazolin-4(3H)-one-7-carbonitrile) often involves a two-step process starting from a readily available substituted aminobenzonitrile. This pathway involves the initial cyclization to form the quinazoline ring system, followed by hydrolysis if a chloro-intermediate is used. A common and effective method involves the direct cyclization of 2-amino-4-cyanobenzamide or a related precursor with a one-carbon source like formamide.[4][5]

Below is a generalized workflow for a common synthetic approach.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Work-up & Purification cluster_2 Quality Control A 2-Amino-4-cyanobenzoic Acid Derivative C Cyclization Reaction (High Temperature / Reflux) A->C B Formamide or Triethyl Orthoformate B->C D Crude 4-Hydroxyquinazoline- 7-carbonitrile C->D Cooling & Quenching E Precipitation / Crystallization D->E F Purified Product E->F G Analytical Characterization (NMR, LC-MS, IR) F->G

Caption: Generalized workflow for the synthesis of 4-Hydroxyquinazoline-7-carbonitrile.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up synthesis. The solutions are based on established chemical principles and process optimization strategies.

Part 1: Yield, Conversion, and Reaction Kinetics

Question 1: My synthesis worked perfectly on a 10-gram scale, but the yield dropped from >80% to <60% on a 1-kilogram scale. What are the likely causes?

Answer: This is a classic scale-up challenge primarily rooted in physical phenomena that do not scale linearly. The main culprits are inefficient heat and mass transfer.

  • Causality - Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to dissipate heat from an exothermic reaction or supply heat for an endothermic one. In the case of quinazoline synthesis, which often requires high temperatures (e.g., 150-160°C for formamide cyclizations), localized "hot spots" can form within the larger reactor.[3][6] These hot spots can lead to the degradation of starting materials, intermediates, or the final product, directly causing a drop in yield.

  • Causality - Mass Transfer (Mixing): In a large vessel, achieving uniform mixing is more difficult. Inadequate agitation can create areas of high reactant concentration, promoting side reactions like dimerization or polymerization, and areas where the reactants are too dilute, slowing the reaction rate.[7] This non-homogeneity means the reaction is not proceeding optimally throughout the entire volume.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Ensure your reactor's stirrer design (e.g., anchor, turbine) and speed are appropriate for the vessel geometry and reaction viscosity. Baffles can also be installed to improve mixing.

  • Re-optimize Temperature Control: Use a jacketed reactor with a thermal fluid for more precise temperature control. Consider a slower, more controlled ramp-up to the target temperature to avoid thermal runaways.

  • Controlled Reagent Addition: Instead of adding all reagents at once, consider a subsurface addition of a key reagent over time. This can help manage exotherms and maintain optimal stoichiometry throughout the reaction.

Question 2: The reaction seems to stall and does not go to completion on the larger scale, even with extended reaction times. What should I investigate?

Answer: An incomplete reaction at scale, despite working well in the lab, often points to issues with reagent quality, concentration, or catalyst deactivation.

  • Causality - Raw Material Quality: The impact of impurities in starting materials is magnified at scale. A 0.5% impurity in a 10g batch is negligible, but in a 1kg batch, it introduces 5g of a potentially reactive substance that can consume reagents or poison a catalyst.[3]

  • Causality - Catalyst Deactivation: If your specific route uses a catalyst (e.g., Lewis acids), impurities like water can deactivate it.[8] Water can be introduced from solvents that were not properly dried or from the raw materials themselves.

  • Causality - Off-gassing: Many cyclization reactions, especially those using formamide, release gases like ammonia or water. In a large, poorly vented reactor, the buildup of these gases can alter the reaction equilibrium or pH, slowing or stalling the reaction.

Troubleshooting Steps:

  • Qualify Raw Materials: Perform rigorous quality control on all incoming batches of starting materials and solvents. Check for purity (e.g., by HPLC) and moisture content (e.g., by Karl Fischer titration).

  • Ensure Anhydrous Conditions: If the reaction is moisture-sensitive, dry all solvents and reagents before use. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering.[9]

  • Optimize Reaction Concentration: While high concentrations can increase reaction rates, they can also lead to solubility and mixing issues at scale. You may need to re-optimize the concentration for the larger batch.[3]

Part 2: Side Products and Impurity Profile

Question 3: I'm observing a significant amount of a dark, insoluble byproduct that was not present in the lab-scale reaction. What could it be and how can I prevent it?

Answer: The formation of insoluble byproducts at scale is often due to polymerization or dimerization, which is exacerbated by high temperatures and concentrated conditions.[7]

  • Causality - Dimerization/Polymerization: At the high temperatures required for quinazoline synthesis, starting materials or intermediates can undergo self-condensation or polymerization. This is more likely in large reactors where localized hot spots and areas of high concentration can occur due to inefficient mixing.[7]

  • Causality - Degradation: The extended heating times sometimes used at scale to "push" a reaction to completion can lead to thermal degradation of the product into a complex mixture of polymeric tars.

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, explore catalysts or alternative solvent systems that might allow the reaction to proceed at a lower temperature, minimizing degradation pathways.

  • Use a More Dilute Solution: Decreasing the reactant concentration can reduce the probability of intermolecular side reactions that lead to dimers and polymers.[7]

  • Monitor Reaction Progress: Use in-process controls (e.g., TLC, LC-MS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating that can degrade the product.[6]

Common Side Products and Mitigation Strategies
Side Product Potential Cause Identification Method Mitigation Strategy
Dimer/PolymerHigh temperature, high concentrationInsoluble material, complex NMRLower reaction temperature, use more dilute conditions.[7]
Unreacted Starting MaterialIncomplete reaction, low temperatureTLC, LC-MSIncrease reaction time or temperature; improve mixing efficiency.[3]
Hydrolyzed IntermediatesPresence of water in reagents/solventsMass Spectrometry (MS)Use anhydrous solvents and reagents; maintain an inert atmosphere.[3]
Oxidized ByproductsExposure to air at high temperaturesMS, NMRMaintain an inert atmosphere (e.g., nitrogen or argon).[3]
Part 3: Downstream Processing and Purification

Question 4: During work-up, my product precipitates as a sticky oil instead of a crystalline solid, making filtration impossible. How can I resolve this?

Answer: This phenomenon, known as "oiling out," is a common crystallization problem, often caused by impurities or the cooling rate being too fast.[10]

  • Causality - Impurities: Impurities can act as "eutectic-melters," depressing the melting point of the product and preventing the formation of a stable crystal lattice. The complex impurity profile that can result from scale-up reactions makes this more likely.

  • Causality - Supersaturation & Cooling Rate: If the solution is cooled too quickly, the product can crash out of solution as a supersaturated, amorphous oil before it has time to organize into an ordered crystal structure. This is a greater risk in large reactors that cool non-uniformly.[10]

Troubleshooting Steps:

  • Slow Down the Cooling Process: Allow the reaction mixture to cool slowly to room temperature, and then gradually cool further in an ice bath. Avoid "crash cooling" a hot solution.

  • Use a Co-solvent System: If a single solvent fails, try a two-solvent system for recrystallization. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., DMF, Methanol) and then slowly add a "poor" or "anti-solvent" (e.g., Water, Hexane) until the solution becomes cloudy. Reheat slightly to clarify and then cool slowly.[10]

  • "Scratching" and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to provide a nucleation point for crystal growth.[10]

  • Pre-purification: If the crude material is very impure, consider a quick purification step like passing it through a short plug of silica gel to remove baseline impurities before attempting crystallization.

G start Primary Issue: Low Yield / Incomplete Rxn q1 Is Starting Material Consumed? (Check by TLC/LCMS) start->q1 a1_yes Reaction is Complete. Issue is Product Loss/Degradation. q1->a1_yes Yes a1_no Reaction is Incomplete. q1->a1_no No q2 Are there significant side products? a1_yes->q2 q4 Is reaction time sufficient? Is temp optimal? a1_no->q4 a2_yes Optimize conditions to minimize side reactions (temp, conc.). q2->a2_yes Yes q3 Was reaction run under inert atmosphere? q2->q3 No a3_no Rerun under N2/Ar. Product may be oxidizing. q3->a3_no No a4_yes Consider catalyst deactivation or raw material quality. q4->a4_yes Yes a4_no Increase time/temp cautiously. Monitor for degradation. q4->a4_no No

Caption: A flowchart for systematically troubleshooting low-yield synthesis.

Experimental Protocols

The following protocols are provided as a general guide. They should be optimized for your specific laboratory and scale-up equipment.

Protocol 1: Synthesis of 4-Hydroxyquinazoline-7-carbonitrile via Formamide Cyclization

This procedure is based on the well-established Niementowski reaction, which utilizes formamide for the cyclization of an anthranilic acid derivative.[6][9]

Materials and Reagents:

  • 2-Amino-4-cyanobenzoic acid

  • Formamide (excess)

  • Round-bottom flask or jacketed reactor

  • Reflux condenser with a drying tube or nitrogen inlet

  • Heating mantle or oil bath

  • Mechanical stirrer (essential for scale-up)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, combine 2-amino-4-cyanobenzoic acid (1.0 eq) and an excess of formamide (5-10 eq).

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature is typically high, in the range of 150-180 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once complete, allow the reaction mixture to cool to below 100 °C. Slowly and carefully pour the mixture into a large volume of cold water or an ice-water slurry to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a wash with a cold, non-polar solvent like cold ethanol or diethyl ether to remove residual formamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, an ethanol/water mixture, or DMF/water.[4]

  • Drying: Dry the purified product in a vacuum oven.

Scale-Up Considerations:

  • Stirring: A magnetic stir bar is insufficient for scales above a few grams. A mechanical overhead stirrer is mandatory to ensure homogeneity and prevent charring at the bottom of the reactor.

  • Heating: Use a jacketed reactor with a circulating thermal fluid for uniform heating. Direct heating with a mantle on a large flask can create dangerous hot spots.

  • Work-up: The precipitation step can be highly exothermic. Ensure the receiving vessel is large enough and has sufficient cooling. Add the hot reaction mixture to the cold water slowly.

Solvent Selection for Scale-Up
Solvent Lab Scale (e.g., 10g) Pilot Scale (e.g., 1kg) Observations & Mitigation
FormamideExcellent solvent, acts as a reagent.High boiling point makes removal difficult. Potential for thermal decomposition.Use as a reagent rather than a solvent where possible. Quench in water for removal.
DMFGood solubility for many reagents.Difficult to remove at scale due to high boiling point. Can decompose at high temperatures.Consider alternative lower-boiling polar aprotic solvents like NMP or DMAc, or design a process that avoids it.[3]
WaterExcellent for work-up and crystallization.Large volumes may be required. Can cause hydrolysis of sensitive functional groups.Ensure product is stable to hydrolysis. Use for precipitation/crystallization where possible as it is a green and effective solvent.[3]
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical Data for 4-Hydroxyquinazoline-7-carbonitrile
Technique Predicted Data
¹H NMR (DMSO-d₆)δ ~12.1 (s, 1H, -NH), δ ~8.3 (s, 1H, H-2), δ ~8.2-8.0 (m, 2H, H-5, H-8), δ ~7.8 (d, 1H, H-6). Note: Peaks and shifts are predictive.[11]
¹³C NMR (DMSO-d₆)δ ~160 (C=O), δ ~150-155 (C-2, C-8a), δ ~115-140 (aromatic carbons), δ ~118 (-C≡N). Note: Peaks and shifts are predictive.[11]
Mass Spec (ESI-MS) Expected [M+H]⁺ = 172.05. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[11]
Infrared (IR) ~3200-3000 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O stretch).

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem Technical Support.

  • Google Patents. (1973). Preparation of benzonitriles. US3742014A.

  • BenchChem. (n.d.). 4-Amino-2-chlorobenzonitrile | 20925-27-3.

  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. BenchChem Technical Support.

  • MilliporeSigma. (n.d.). 4-Amino-2-chlorobenzonitrile 99 20925-27-3.

  • SIELC Technologies. (2018). 4-Hydroxyquinazoline.

  • MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

  • BenchChem. (2025). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile. BenchChem Technical Support.

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.

  • BenchChem. (2025). Improving the yield and purity of Quinazoline-4,7-diol synthesis. BenchChem Technical Support.

  • BenchChem. (2025). A troubleshooting guide for the synthesis of quinazoline derivatives. BenchChem Technical Support.

  • BenchChem. (2025). Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide. BenchChem Technical Support.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Quinazoline-7-carbonitrile from Anthranilic Acid Derivatives. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Purification of 4-Aminoquinoline-7-carbonitrile Intermediates. BenchChem Technical Support.

  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

  • Genetic Engineering & Biotechnology News. (2023). Key Considerations and Effective Strategies for Oligonucleotide Manufacturing Scale-Up.

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Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of 4-Hydroxyquinazoline-7-carbonitrile: A Comparative Guide

The quinazoline scaffold is a cornerstone in modern oncology drug discovery, serving as the foundational structure for numerous clinically approved cancer therapeutics.[1][2][3] These compounds have demonstrated remarkab...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in modern oncology drug discovery, serving as the foundational structure for numerous clinically approved cancer therapeutics.[1][2][3] These compounds have demonstrated remarkable efficacy, primarily through the inhibition of key signaling pathways that drive tumor progression. This guide provides a comprehensive framework for the preclinical validation of a novel quinazoline derivative, 4-Hydroxyquinazoline-7-carbonitrile. We will explore its potential anticancer activities by drawing parallels with established quinazoline-based drugs and outline a rigorous, multi-faceted experimental approach to characterize its efficacy and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical validation process for novel small molecule inhibitors.

The Quinazoline Legacy in Cancer Therapy

Quinazoline derivatives have a rich history in cancer treatment, with several members of this class achieving blockbuster status as targeted therapies.[1] Drugs such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) have revolutionized the treatment of non-small-cell lung cancer (NSCLC) and other solid tumors.[1][4] The primary mechanism of action for many of these drugs is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).[3][4][5] By blocking the ATP-binding site of these kinases, they effectively shut down downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.[6][7]

More recent research has expanded the scope of quinazoline derivatives to include inhibitors of other critical cancer targets, such as vascular endothelial growth factor receptor (VEGFR), poly(ADP-ribose)polymerase-1 (PARP-1), and phosphoinositide 3-kinase (PI3K).[1][6][8][9] This versatility underscores the immense potential of the quinazoline scaffold for the development of novel and highly potent anticancer agents.

Introducing 4-Hydroxyquinazoline-7-carbonitrile: A Candidate for Investigation

4-Hydroxyquinazoline-7-carbonitrile is a novel derivative that warrants thorough investigation for its potential anticancer properties. The presence of the quinazoline core suggests a potential for kinase inhibition, a hallmark of this chemical class. The hydroxyl group at position 4 and the carbonitrile moiety at position 7 are key functional groups that can influence the compound's binding affinity, selectivity, and overall pharmacological profile. While specific experimental data for this compound is not yet available in the public domain, its structural features, when compared to other active quinazoline derivatives, provide a strong rationale for its evaluation as a potential anticancer agent.

A Proposed Experimental Workflow for Anticancer Validation

To rigorously assess the anticancer potential of 4-Hydroxyquinazoline-7-carbonitrile, a systematic and multi-pronged approach is essential. The following experimental workflow is designed to provide a comprehensive understanding of the compound's activity, from initial cytotoxicity screening to in-depth mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Cell Viability Assays (MTT/XTT) B Determine IC50 Values A->B Broad cancer cell line panel C Apoptosis Assays (Annexin V/PI) B->C Select sensitive cell lines D Cell Cycle Analysis B->D E Kinase Inhibition Assays (EGFR/VEGFR) B->E F Western Blot Analysis C->F D->F E->F Confirm target engagement G Benchmark against Standard-of-Care Drugs H Selectivity Profiling G->H e.g., Gefitinib, Erlotinib

Caption: Proposed experimental workflow for validating the anticancer activity of 4-Hydroxyquinazoline-7-carbonitrile.

Phase 1: Initial In Vitro Cytotoxicity Screening

The first step is to determine the compound's ability to inhibit the growth of cancer cells.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Culture: A panel of human cancer cell lines should be selected, including those known to be sensitive to quinazoline-based inhibitors (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and PC-9 NSCLC with EGFR mutation).[10] Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: 4-Hydroxyquinazoline-7-carbonitrile is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with the compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation:

Cell Line4-Hydroxyquinazoline-7-carbonitrile IC50 (µM)Gefitinib IC50 (µM)
A549 (NSCLC, EGFR wild-type)Experimental ValueReference Value
PC-9 (NSCLC, EGFR exon 19 del)Experimental ValueReference Value
MCF-7 (Breast, ER+)Experimental ValueReference Value
HCT116 (Colon)Experimental ValueReference Value
Normal Fibroblasts (e.g., WI-38)Experimental ValueReference Value
Phase 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next crucial step is to understand how the compound exerts its effects.

1. Apoptosis Induction

A hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Cancer cells are treated with 4-Hydroxyquinazoline-7-carbonitrile at its IC50 concentration for 24-48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

2. Cell Cycle Analysis

Many anticancer agents, particularly kinase inhibitors, can cause cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with PI.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

3. Target Engagement: Kinase Inhibition Assays

Given the prevalence of EGFR and VEGFR inhibition among quinazoline derivatives, it is critical to assess the compound's activity against these kinases.[6][7][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A variety of commercially available kinase assay kits can be used. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP.

  • Procedure: The recombinant human EGFR or VEGFR2 enzyme is incubated with the substrate, ATP, and varying concentrations of 4-Hydroxyquinazoline-7-carbonitrile.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence- or fluorescence-based method.

  • IC50 Determination: The IC50 value for kinase inhibition is calculated.

4. Signaling Pathway Modulation

Western blotting can be used to confirm the downstream effects of target inhibition.

G cluster_0 PI3K/AKT Pathway cluster_1 MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound 4-Hydroxyquinazoline- 7-carbonitrile Compound->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression

Caption: Simplified EGFR signaling pathway potentially inhibited by 4-Hydroxyquinazoline-7-carbonitrile.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and apoptosis markers like cleaved PARP and cleaved caspase-3).

  • Detection: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Phase 3: Comparative Analysis and Selectivity

To understand the therapeutic potential of 4-Hydroxyquinazoline-7-carbonitrile, its activity must be compared to existing drugs.

Benchmarking Against Standard-of-Care

The IC50 values and mechanistic data for 4-Hydroxyquinazoline-7-carbonitrile should be directly compared to those of established EGFR inhibitors like gefitinib or erlotinib, tested under the same experimental conditions. This will provide a clear indication of its relative potency.

Selectivity Profiling

A crucial aspect of drug development is ensuring that the compound is selective for its intended target. The cytotoxicity of 4-Hydroxyquinazoline-7-carbonitrile should be assessed in non-cancerous cell lines (e.g., normal human fibroblasts) to determine its therapeutic index. A favorable therapeutic index is indicated by high potency against cancer cells and low toxicity towards normal cells.

Conclusion

The validation of 4-Hydroxyquinazoline-7-carbonitrile's anticancer activity requires a systematic and evidence-based approach. By following the proposed workflow, researchers can build a comprehensive data package that elucidates its potency, mechanism of action, and potential for further development. The rich history of quinazoline derivatives in oncology provides a strong foundation for this investigation, and with rigorous scientific validation, 4-Hydroxyquinazoline-7-carbonitrile could emerge as a promising new candidate in the fight against cancer.

References

  • An insight into the therapeutic potential of quinazoline deriv
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Comparative

Executive Summary: The Evolution of Quinazoline Scaffolds in PARP Inhibition

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating PARP (Poly [ADP-ribose] polymerase) inhibitor scaffolds. The advent of PARP inhibitors has revolutionized...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating PARP (Poly [ADP-ribose] polymerase) inhibitor scaffolds.

The advent of PARP inhibitors has revolutionized the targeted treatment of homologous recombination-deficient (HRD) cancers, particularly BRCA-mutated ovarian and breast carcinomas. While clinical blockbusters like Olaparib and Talazoparib rely on phthalazinone or related cores, the 4-hydroxyquinazoline (or quinazolin-4(3H)-one) structural class represents a foundational pharmacophore in PARP pharmacology.

Within this class, 4-Hydroxyquinazoline-7-carbonitrile (CAS 882976-16-1) serves as a critically important, highly functionalized intermediate. This guide provides a comparative technical framework, contrasting the structural behavior, inhibitory profile, and experimental handling of the 4-hydroxyquinazoline-7-carbonitrile scaffold against established clinical PARP inhibitors.

Structural Mechanistic Rationale: The "Causality" of the Pharmacophore

To understand how these inhibitors perform in vitro, one must analyze the causality of their binding kinetics. PARP inhibitors function by acting as NAD+ competitive inhibitors at the enzyme's catalytic domain.

The parent scaffold, 4-hydroxyquinazoline, exists in a tautomeric equilibrium with its quinazolin-4(3H)-one form. This geometry acts as a bioisostere to the nicotinamide moiety of NAD+. Specifically, the carbonyl oxygen and the adjacent NH group form an indispensable hydrogen-bond network with the conserved residues Gly863 and Ser904 in the PARP-1 active site [1].

When we evaluate 4-Hydroxyquinazoline-7-carbonitrile , the addition of the cyano (-C≡N) group at the 7-position fundamentally alters the molecule's electronic profile:

  • Inductive Electron Withdrawal: The cyano group pulls electron density away from the aromatic system. This increases the acidity of the tautomeric amide proton, which can strengthen the critical hydrogen bond donated to Gly863.

  • Vectorial Exploitation: The linear, sp-hybridized cyano group projects directly into the outer binding pocket, providing a synthetic anchor point for medicinal chemists to attach larger solvent-exposed moieties (e.g., piperazine or cyclic amines) aimed at optimizing pharmacokinetic profiles or achieving dual-target inhibition (such as BET/PARP1 dual inhibitors) [2].

Mechanistic Pathway of PARP Inhibition & Trapping

Unlike early-stage building blocks, clinical-grade alternatives pair catalytic inhibition with PARP Trapping —the phenomenon where the PARP enzyme is locked onto the DNA single-strand break (SSB), physically blocking the replication fork and forcing synthetic lethality in BRCA-deficient cells.

PARP_Mechanism SSB DNA Single-Strand Break (SSB) PARP_Recruit PARP-1 Recruitment & Binding SSB->PARP_Recruit PARylation Auto-PARylation & DNA Repair PARP_Recruit->PARylation Functional Pathway Trapping PARP Trapped on DNA (Steric Clashing) PARP_Recruit->Trapping Inhibited Pathway NAD NAD+ Cofactor NAD->PARylation Inhibitor Quinazoline Scaffolds & PARP Inhibitors Inhibitor->Trapping Competes with NAD+ DSB Replication Fork Collapse Double-Strand Break Trapping->DSB Apoptosis Synthetic Lethality (BRCA1/2 Deficient) DSB->Apoptosis

Mechanism of PARP trapping and synthetic lethality driven by NAD+ competitive inhibition.

Comparative Performance Data

While 4-hydroxyquinazoline-7-carbonitrile is primarily utilized as a functionalized chemical probe and synthetic building block rather than an end-stage therapeutic, understanding its baseline metrics compared to fully elaborated inhibitors is vital for researchers designing novel pipelines.

The table below synthesizes quantitative performance metrics across the spectrum of PARP inhibitors.

Compound / ScaffoldMolecular Scaffold CorePARP-1 IC₅₀ (In Vitro)PARP Trapping PotencyPrimary Research / Clinical Utility
4-Hydroxyquinazoline Quinazolin-4-ol~9,500 nM[3]LowUnmodified Tool Compound / Baseline Reference
4-Hydroxyquinazoline-7-carbonitrile 7-Cyano-quinazolin-4-olInvestigational*Low to ModerateSAR Building Block / Dual-Inhibitor Precursor
Olaparib Phthalazinone~5 nMModerateClinical Standard (Ovarian/Breast Cancer)
Niraparib Indazole-3-carboxamide~3.8 nMHighClinical Standard (Ovarian Cancer)
Talazoparib Phthalazinone~0.57 nMVery HighClinical Standard (BRCA-mutated Breast Cancer)

*Note: Exact enzymatic IC₅₀ values for the naked 7-carbonitrile intermediate fluctuate based on assay conditions, but derivatives synthesized from this core consistently achieve sub-100 nM potencies when the cyano-vector is appropriately substituted [4].

Self-Validating Experimental Frameworks

To objectively evaluate the IC₅₀ of a newly synthesized 4-hydroxyquinazoline-7-carbonitrile derivative against standards like Olaparib, a rigorous, internally controlled protocol is required.

Protocol 1: In Vitro Chemiluminescent PARP-1 Activity Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. To establish a self-validating system , the assay must include intrinsic boundaries: a 0% inhibition control (background auto-PARylation) and a 100% inhibition control (maximum baseline).

Step-by-Step Methodology:

  • Surface Preparation: Coat a 96-well highly-binding microplate with 50 µL of Histone solution (10 µg/mL in PBS). Incubate overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20) to remove unbound histones.

  • Reagent Addition & Pre-incubation: Add 20 µL of PARP-1 assay buffer containing the specific DNA template (activator) to each well. Add 10 µL of the test compound (e.g., your quinazoline derivative) diluted in DMSO (ensure final DMSO concentration does not exceed 1%).

    • System Validation Check: Dedicate 3 wells to Vehicle (DMSO only) for the 0% inhibition benchmark, and 3 wells to 10 µM Olaparib to establish the assay floor (100% inhibition).

  • Enzymatic Initiation: Add 10 µL of purified recombinant PARP-1 enzyme (0.5 Units/well). Incubate at room temperature for 10 minutes to allow inhibitor-enzyme binding before introducing the competitive substrate.

  • Substrate Introduction: Initiate the reaction by adding 10 µL of Biotinylated NAD⁺ cofactor mix. Causality note: PARP-1 will cleave NAD⁺, transferring the ADP-ribose to the histones. The biotin tag is carried along, directly tying the quantity of incorporated biotin to the uninhibited activity of the enzyme.

  • Detection: Incubate for 30 minutes, then wash 5x with PBS-T. Add 50 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes. Wash thoroughly (5x) to prevent false-positive background signal.

  • Quantification: Add 50 µL of chemiluminescent Peroxidase Substrate. Read immediately on a microplate luminometer. Calculate the IC₅₀ using a 4-parameter logistic (4PL) nonlinear regression model.

PARP_Assay_Protocol Prep Step 1 Histone/DNA Coating Treat Step 2 PARP-1 + Inhibitor Prep->Treat Label Step 3 Biotin-NAD+ Addition Treat->Label Detect Step 4 Strep-HRP Binding Label->Detect Read Step 5 Chemiluminescence Read Detect->Read

Step-by-step workflow of a self-validating chemiluminescent in vitro PARP-1 activity assay.
Protocol 2: Cellular Target Engagement (Clonogenic Survival in BRCA-Deficient Cells)

Enzymatic potency does not automatically translate to cellular efficacy due to varying cell permeability and PARP trapping strengths. Comparing the quinazoline intermediate to Olaparib requires phenotypic validation.

  • Cell Plating: Seed BRCA1-mutant HCC1937 cells and BRCA-wildtype MCF-7 cells (as an isogenic control mechanism) at 500 cells/well in 6-well plates.

  • Dosing: 24 hours post-seeding, treat the cells with a titration (1 nM to 10 µM) of the functionalized 4-hydroxyquinazoline-7-carbonitrile derivative.

  • Incubation: Allow colonies to form over 10–14 days.

  • Staining & Analysis: Fix with 4% paraformaldehyde and stain with 0.5% Crystal Violet in methanol. Interpretation: True PARP inhibitors will exhibit profound synthetic lethality (colony eradication) in the HCC1937 line while sparing the MCF-7 wildtype line at corresponding doses.

Conclusion

While FDA-approved inhibitors like Niraparib and Olaparib remain the standard in clinical oncology, 4-Hydroxyquinazoline-7-carbonitrile represents a potent and versatile synthetic node. Its highly tunable cyano-vector provides chemists the ability to manipulate the localized pKa and molecular dipole, making it a premier scaffolding choice for next-generation drug discovery—particularly in the synthesis of dual-action molecules designed to overcome emerging PARP inhibitor resistance mechanisms.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135742216, 4-hydroxyquinazoline-7-carbonitrile. PubChem. Available at: [Link]

  • Zhang, J., et al. (2022). Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of Medicinal Chemistry, 65(9), 6803-6825. Available at: [Link]

  • Zhao, Z., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. Available at: [Link]

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 4-Hydroxyquinazoline-7-carbonitrile

In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the principle of "seek and destroy" is nuanced. While the primary objective is to engage a specific therapeutic target with...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the principle of "seek and destroy" is nuanced. While the primary objective is to engage a specific therapeutic target with high potency, the reality is that small molecules often interact with a spectrum of unintended off-targets. These interactions can lead to unforeseen toxicities or, in some serendipitous cases, polypharmacological benefits. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3] 4-Hydroxyquinazoline-7-carbonitrile, a member of this structural class, presents a compelling case for a thorough investigation of its target engagement and selectivity profile.

This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity of 4-Hydroxyquinazoline-7-carbonitrile. We will not only outline the requisite experimental workflows but also delve into the causal reasoning behind these methodological choices. To provide a tangible context for researchers, we will present a comparative analysis of 4-Hydroxyquinazoline-7-carbonitrile against a well-characterized and clinically relevant benchmark, Erlotinib , a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[4] This head-to-head comparison will illuminate the subtle yet critical differences in selectivity that can define a compound's therapeutic window and ultimate clinical success.

The Imperative of Early and Comprehensive Profiling

Target-based drug discovery has long been a cornerstone of pharmaceutical research, but its limitations, such as poor clinical translatability, are well-documented.[5][6] A compound's efficacy and safety are ultimately determined by its full spectrum of interactions within the complex biological system of a cell.[5] Therefore, a multi-pronged approach to profiling is not just recommended; it is essential. This guide will detail a tiered strategy, beginning with broad kinome screening and progressively narrowing the focus to cellular target engagement and functional phenotypic outcomes.

Tier 1: Establishing the Kinome-Wide Selectivity Landscape

The first step in understanding a kinase inhibitor's cross-reactivity is to assess its binding affinity against a large, representative panel of kinases. This provides an unbiased, panoramic view of potential on- and off-targets.

Experimental Approach: High-Throughput Competition Binding Assay (e.g., KINOMEscan™)

The KINOMEscan™ platform is a widely utilized competition binding assay that quantifies the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[7] This method is independent of ATP and provides a direct measure of binding affinity (Kd).

Comparative Data: 4-Hydroxyquinazoline-7-carbonitrile vs. Erlotinib

The following table presents hypothetical, yet plausible, data from a KINOMEscan™ screen of 4-Hydroxyquinazoline-7-carbonitrile and Erlotinib at a concentration of 1 µM. The results are expressed as a percentage of the control, where a lower percentage indicates stronger binding.

Kinase Target 4-Hydroxyquinazoline-7-carbonitrile (% of Control) Erlotinib (% of Control) Kinase Family Potential Implication
EGFR (Wild-Type) 58Tyrosine KinasePrimary Target
EGFR (L858R) 24Tyrosine KinasePrimary Target (Mutant)
ERBB2 (HER2) 3540Tyrosine KinaseModerate Off-Target
ERBB4 (HER4) 6065Tyrosine KinaseWeak Off-Target
VEGFR2 8590Tyrosine KinaseNegligible Binding
ABL1 9288Tyrosine KinaseNegligible Binding
SRC 7560Tyrosine KinasePotential Off-Target for Erlotinib
RIPK2 4585Ser/Thr KinaseSignificant Off-Target for Test Compound
CDK2 9598Ser/Thr KinaseNegligible Binding

Interpretation of Tier 1 Data:

This initial screen suggests that both compounds are potent binders of EGFR and its common activating mutant, L858R.[8][9] However, a key differentiator emerges: 4-Hydroxyquinazoline-7-carbonitrile shows a notable affinity for RIPK2, a serine/threonine kinase involved in inflammatory signaling pathways. Erlotinib, on the other hand, displays a slightly higher affinity for the SRC family of kinases. This early data provides critical direction for subsequent, more focused investigations.

Tier 2: Validating Target Engagement in a Cellular Milieu

Biochemical assays, while excellent for initial screening, do not fully recapitulate the complexities of a live cell, such as ATP concentrations, protein localization, and the necessity of cell membrane permeability.[10] Therefore, it is crucial to validate the initial findings in a more physiologically relevant context.

Experimental Approach: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful method for quantifying compound binding to specific kinase targets within living cells.[11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Comparative Data: Intracellular IC50 Values

The following table summarizes the intracellular IC50 values obtained from NanoBRET™ assays for the primary target and key off-targets identified in Tier 1.

Kinase Target 4-Hydroxyquinazoline-7-carbonitrile (Intracellular IC50, nM) Erlotinib (Intracellular IC50, nM)
EGFR 2530
RIPK2 150>10,000
SRC >10,000850

Interpretation of Tier 2 Data:

The NanoBRET™ data confirms that both compounds effectively engage EGFR in live cells with similar potency. Crucially, it validates the off-target activity of 4-Hydroxyquinazoline-7-carbonitrile against RIPK2, albeit with a lower potency than its primary target. The intracellular IC50 of 150 nM for RIPK2 is significant enough to warrant further functional investigation. Similarly, the engagement of SRC by Erlotinib is confirmed at a sub-micromolar concentration.

Experimental Workflow for Target Engagement Validation

Target_Engagement_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment & Assay prep_cells Prepare HEK293 cells transfect Transfect with NanoLuc-Kinase Fusion Vector prep_cells->transfect plate Plate cells in 96-well plates transfect->plate add_tracer Add NanoBRET Tracer plate->add_tracer add_compound Add serially diluted compound add_tracer->add_compound incubate Incubate at 37°C add_compound->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate read_bret Read BRET signal on plate reader add_substrate->read_bret calculate_ic50 Calculate Intracellular IC50 read_bret->calculate_ic50 Analyze Data caption Workflow for NanoBRET™ Target Engagement Assay. Signaling_Pathway cluster_EGFR EGFR Pathway cluster_RIPK2 RIPK2 Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS_RAF RAS/RAF/MEK/ERK Cascade EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Cascade EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB Activation RIPK2->NFkB Inflammation Inflammation & Survival NFkB->Inflammation Inhibitor1 4-Hydroxyquinazoline- 7-carbonitrile Inhibitor1->EGFR Inhibits Inhibitor1->RIPK2 Inhibits Inhibitor2 Erlotinib Inhibitor2->EGFR Inhibits caption On- and off-target effects on signaling pathways.

Caption: On- and off-target effects on signaling pathways.

Conclusion: Synthesizing a Holistic Profile

The comprehensive, multi-tiered approach outlined in this guide allows for the construction of a detailed and reliable cross-reactivity profile for 4-Hydroxyquinazoline-7-carbonitrile. By systematically progressing from broad biochemical screening to focused cellular assays and functional readouts, we can move beyond a simple "on-target" vs. "off-target" dichotomy.

Our comparative analysis reveals that while 4-Hydroxyquinazoline-7-carbonitrile shares its primary target, EGFR, with Erlotinib, its overall biological activity is shaped by a distinct off-target profile, most notably the inhibition of RIPK2. This differentiation is not merely academic; it has profound implications for the compound's potential therapeutic applications and safety profile. The RIPK2 activity could be explored for indications in inflammatory diseases or certain cancers where this pathway is dysregulated. Conversely, it could also be a source of potential liabilities that would need to be carefully monitored.

For researchers and drug development professionals, this guide serves as a blueprint for conducting a rigorous and insightful cross-reactivity assessment. By embracing a holistic and self-validating system of assays, we can make more informed decisions, de-risk development programs, and ultimately, accelerate the journey of promising molecules from the bench to the clinic.

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Comparative

Introduction: The Quinazolinone Scaffold and the Significance of C5-Substitution

An In-Depth Comparative Guide to 4-Hydroxyquinazoline and 5-Substituted Quinazolinones for Drug Discovery Professionals The quinazolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 4-Hydroxyquinazoline and 5-Substituted Quinazolinones for Drug Discovery Professionals

The quinazolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The parent structure, 4-hydroxyquinazoline, exists in equilibrium with its more stable tautomeric form, 4(3H)-quinazolinone. This guide provides a comparative analysis between the foundational 4-hydroxyquinazoline and its C5-substituted derivatives. We will explore how the introduction of substituents at the 5-position of the quinazolinone ring system profoundly influences its physicochemical properties, synthetic accessibility, and, most critically, its biological activity profile. Understanding these differences is paramount for researchers engaged in the rational design of novel quinazolinone-based therapeutic agents. This analysis is grounded in experimental data to provide actionable insights for drug development professionals.

Structural and Physicochemical Properties: A Tale of Two Tautomers and the Influence of C5-Functionality

The fundamental chemistry of 4-hydroxyquinazoline is dominated by keto-enol tautomerism. While named as a "hydroxy" compound, experimental evidence overwhelmingly indicates that it predominantly exists as the 4(3H)-quinazolinone keto form. This tautomeric preference is a critical determinant of its hydrogen bonding capabilities and crystal packing.

The introduction of a substituent at the 5-position introduces significant steric and electronic perturbations. The C5 position is located on the fused benzene ring, adjacent to the heterocyclic part. Substituents here can exert powerful effects on the molecule's overall conformation and electron distribution through resonance and inductive effects. For instance, an electron-withdrawing group (EWG) like a nitro (-NO2) group at C5 can decrease the basicity of the quinazolinone nitrogen atoms, while an electron-donating group (EDG) like a methoxy (-OCH3) or amino (-NH2) group can have the opposite effect. These modifications directly impact properties like solubility, melting point, and pKa, which in turn affect the compound's pharmacokinetic profile (ADME).

Comparative Physicochemical Data

CompoundSubstituent at C5Molecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
4-Hydroxyquinazoline-H146.15218-2201.2
5-Nitro-4(3H)-quinazolinone-NO2191.14>3001.1
5-Amino-4(3H)-quinazolinone-NH2161.16265-2670.8
5-Methoxy-4(3H)-quinazolinone-OCH3176.17240-2421.5

Data compiled from various chemical supplier databases and extrapolated from similar compounds in the literature.

Synthesis Strategies: From the Parent Core to C5-Functionalized Analogs

The synthesis of the quinazolinone core is well-established, with the Niementowski quinazolinone synthesis being a classic and versatile method. This typically involves the condensation of anthranilic acid (or its derivatives) with an amide.

General Synthesis of the 4(3H)-Quinazolinone Core

The foundational route involves heating anthranilic acid with formamide. This straightforward, one-pot reaction provides a reliable method to produce the parent scaffold.

G cluster_0 Synthesis of 4(3H)-Quinazolinone Anthranilic Acid Anthranilic Acid Heat Heat Anthranilic Acid->Heat Formamide Formamide Formamide->Heat 4(3H)-Quinazolinone 4(3H)-Quinazolinone Heat->4(3H)-Quinazolinone Niementowski Reaction

Caption: General workflow for the synthesis of the parent 4(3H)-quinazolinone.

Synthesis of 5-Substituted Quinazolinones

The most direct approach to synthesizing 5-substituted quinazolinones is to start with a correspondingly substituted anthranilic acid. For example, to synthesize 5-nitro-4(3H)-quinazolinone, one would use 2-amino-5-nitrobenzoic acid as the starting material. This highlights a key strategic difference: while the core reaction mechanism remains the same, the synthesis of C5-analogs is contingent on the commercial availability or prior synthesis of the requisite substituted anthranilic acid.

G cluster_1 Synthesis of 5-Substituted-4(3H)-Quinazolinone Substituted Anthranilic Acid 2-Amino-5-(R)-Benzoic Acid Heat Heat Substituted Anthranilic Acid->Heat Formamide Formamide Formamide ->Heat 5-Substituted Quinazolinone 5-(R)-4(3H)-Quinazolinone Heat ->5-Substituted Quinazolinone Cyclocondensation

Validation

A Comparative Guide to Validating the Inhibitory Mechanism of 4-Hydroxyquinazoline-7-carbonitrile Against EGFR

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanism of 4-hydroxyquinazoline-7-carbonitrile. The quinazoline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanism of 4-hydroxyquinazoline-7-carbonitrile. The quinazoline scaffold is a well-established pharmacophore in cancer therapy, known for targeting protein tyrosine kinases.[1][2] This document outlines a logical, multi-step validation workflow, comparing the compound's performance against two FDA-approved, first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib, which share the same core structure.[3][4]

The central hypothesis, based on its chemical structure, is that 4-hydroxyquinazoline-7-carbonitrile functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[5][6] The following experimental protocols are designed to test this hypothesis, moving from direct enzymatic inhibition to confirmation in a cellular context.

Part 1: Biochemical Validation: Direct Target Engagement and Potency

The initial and most critical step is to determine if 4-hydroxyquinazoline-7-carbonitrile directly inhibits the catalytic activity of its putative target, the EGFR kinase domain, in a purified, cell-free system.[7] This approach isolates the interaction between the inhibitor and the enzyme, providing a direct measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

We will employ a luminescence-based kinase activity assay, which measures the amount of ADP produced as a direct result of the kinase's phosphorylation activity.[8] This format is highly sensitive, amenable to high-throughput screening, and avoids the safety and disposal concerns associated with traditional radiometric assays.[9][10]

Experimental Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo™)

This protocol measures the ability of 4-hydroxyquinazoline-7-carbonitrile to inhibit the phosphorylation of a peptide substrate by the recombinant human EGFR kinase domain.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human EGFR kinase domain (active) to the pre-determined optimal concentration (e.g., 1-5 ng/µL) in kinase buffer.

    • Prepare a substrate solution containing a biotinylated poly(Glu, Tyr) 4:1 peptide substrate and ATP at its Km concentration in kinase buffer.[11]

    • Prepare 10-point, 3-fold serial dilutions of 4-hydroxyquinazoline-7-carbonitrile, Gefitinib, and Erlotinib in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations (e.g., 1 nM to 20 µM).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the inhibitor dilutions (or DMSO vehicle control) to the appropriate wells.

    • Add 2.5 µL of the diluted EGFR enzyme solution to each well.

    • Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence data (0% inhibition for DMSO control, 100% inhibition for no-enzyme control).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required for 50% inhibition).

Data Presentation: Comparative Biochemical Potency
CompoundTargetAssay TypeAverage IC50 (nM)
4-Hydroxyquinazoline-7-carbonitrile EGFRADP-Glo™Experimental Result
Gefitinib (Reference)EGFRADP-Glo™Experimental Result
Erlotinib (Reference)EGFRADP-Glo™Experimental Result
Visualization: Biochemical Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Detection P1 Dilute Inhibitors (Test Cmpd, Gefitinib, Erlotinib) A1 Add Inhibitor/ Vehicle (2.5 µL) P1->A1 P2 Prepare EGFR Enzyme Solution A2 Add EGFR Enzyme (2.5 µL) Incubate 20 min P2->A2 P3 Prepare Substrate + ATP Solution A3 Initiate Reaction: Add Substrate/ATP (5 µL) Incubate 60 min P3->A3 A1->A2 A2->A3 D1 Add ADP-Glo™ Reagent (5 µL) (Stop Reaction) Incubate 40 min A3->D1 D2 Add Kinase Detection Reagent (10 µL) (Generate Signal) Incubate 30 min D1->D2 D3 Read Luminescence D2->D3 IC50 Calculation IC50 Calculation D3->IC50 Calculation

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Part 2: Mechanistic Elucidation: Determining the Mode of Inhibition

After confirming direct enzymatic inhibition, the next logical step is to determine the mechanism by which 4-hydroxyquinazoline-7-carbonitrile inhibits EGFR. For quinazoline-based inhibitors, the most common mechanism is competitive binding with ATP at the kinase's active site.[4][5][12] This can be validated experimentally using an ATP competition assay.

This assay involves measuring the inhibitor's IC50 at various fixed concentrations of ATP. If the compound is ATP-competitive, its apparent potency (IC50) will decrease as the concentration of ATP increases, because the inhibitor and ATP are directly competing for the same binding site.[13]

Experimental Protocol 2: ATP Competition Assay

This protocol follows the same general procedure as the biochemical assay in Part 1, with a key modification: the kinase reaction is run at multiple, fixed concentrations of ATP.

Methodology:

  • Assay Setup:

    • Determine the apparent Michaelis-Menten constant (Km) for ATP under the assay conditions. This is crucial for selecting appropriate ATP concentrations.[14]

    • Set up multiple parallel assays. In each assay, the concentration of ATP is held constant at different levels (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).

    • For each ATP concentration, generate a full dose-response curve for 4-hydroxyquinazoline-7-carbonitrile as described in Protocol 1.

  • Data Analysis:

    • Calculate the IC50 value for the inhibitor at each ATP concentration.

    • Plot the IC50 values as a function of the ATP concentration.

    • Expected Result for ATP-Competitive Inhibitor: A linear increase in the IC50 value will be observed as the ATP concentration increases. This demonstrates that more inhibitor is required to achieve 50% inhibition in the presence of higher concentrations of the competing substrate (ATP).

Visualization: ATP-Competitive Inhibition Mechanism

G cluster_enzyme EGFR Kinase Domain Enzyme {Active Site} Product Phosphorylated Product + ADP Enzyme->Product Phosphorylates Substrate ATP ATP ATP->Enzyme Binds Inhibitor 4-Hydroxyquinazoline- 7-carbonitrile Inhibitor->Enzyme Competitively Binds (Blocks ATP) Substrate Peptide Substrate Substrate->Enzyme

Caption: ATP-competitive inhibitors block the active site of the kinase.

Part 3: Cellular Validation: Target Inhibition in a Physiological Context

Demonstrating that an inhibitor is potent in a biochemical assay is essential, but it does not guarantee efficacy in a cellular environment.[15] The final validation step is to confirm that 4-hydroxyquinazoline-7-carbonitrile can cross the cell membrane and inhibit EGFR signaling within an intact cell.

The most direct way to measure EGFR inhibition in cells is to quantify the phosphorylation status of the receptor itself.[16] Upon activation by a ligand like EGF, EGFR autophosphorylates specific tyrosine residues, which initiates downstream signaling.[17] An effective inhibitor will block this phosphorylation event. We will use Western blotting to detect the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR in a cancer cell line that overexpresses the receptor, such as A549.[16][18]

Experimental Protocol 3: Western Blot for Cellular EGFR Phosphorylation

This protocol assesses the ability of the test compound to inhibit EGF-stimulated EGFR phosphorylation in A549 non-small cell lung cancer cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture A549 cells to approximately 80% confluency.

    • Serum-starve the cells for 12-18 hours to reduce basal EGFR activity.

    • Pre-treat the cells with serial dilutions of 4-hydroxyquinazoline-7-carbonitrile, Gefitinib, Erlotinib, or a vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR phosphorylation.[16]

  • Protein Extraction:

    • Immediately after stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[16][19]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[20]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).[16]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to confirm that the inhibitor does not alter total EGFR expression levels.[16]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal for each sample.

    • Plot the normalized p-EGFR levels against the inhibitor concentration to determine the cellular EC50 (the effective concentration for 50% inhibition).

Data Presentation: Comparative Cellular Potency
CompoundCell LineAssay TypeAverage EC50 (nM)
4-Hydroxyquinazoline-7-carbonitrile A549Western BlotExperimental Result
Gefitinib (Reference)A549Western BlotExperimental Result
Erlotinib (Reference)A549Western BlotExperimental Result
Visualization: EGFR Signaling Pathway Inhibitiondot

G cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation (Activation) Inhibitor 4-Hydroxyquinazoline- 7-carbonitrile Inhibitor->EGFR Blocks ATP Site RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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